Brca1-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H33F2N4O6P |
|---|---|
Molecular Weight |
578.5 g/mol |
IUPAC Name |
[(3S)-1,1-difluoro-3-[3-(1H-indol-3-yl)propanoylamino]-4-oxo-4-[[2-oxo-2-(4-phenylbutylamino)ethyl]amino]butyl]phosphonic acid |
InChI |
InChI=1S/C27H33F2N4O6P/c28-27(29,40(37,38)39)16-23(33-24(34)14-13-20-17-31-22-12-5-4-11-21(20)22)26(36)32-18-25(35)30-15-7-6-10-19-8-2-1-3-9-19/h1-5,8-9,11-12,17,23,31H,6-7,10,13-16,18H2,(H,30,35)(H,32,36)(H,33,34)(H2,37,38,39)/t23-/m0/s1 |
InChI Key |
ONHSSHPYNSJFHU-QHCPKHFHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCCCNC(=O)CNC(=O)[C@H](CC(F)(F)P(=O)(O)O)NC(=O)CCC2=CNC3=CC=CC=C32 |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNC(=O)CNC(=O)C(CC(F)(F)P(=O)(O)O)NC(=O)CCC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Foundational & Exploratory
Brca1-IN-1: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brca1-IN-1 is a novel, cell-permeable small molecule inhibitor of the Breast Cancer 1 (BRCA1) protein. It functions by specifically targeting the tandem BRCT (BRCA1 C-terminus) domains, which are crucial for BRCA1's role in DNA damage response and repair. By inhibiting the protein-protein interactions mediated by these domains, this compound effectively disrupts the homologous recombination (HR) pathway of DNA repair. This targeted inhibition makes this compound a valuable research tool for studying BRCA1 function and a potential therapeutic agent, particularly in the context of synthetic lethality when combined with PARP inhibitors in cancer therapy.
Discovery and Synthesis
This compound, also referred to as Compound 15a, was identified through a small-molecule microarray screen designed to find compounds that bind to the BRCA1(BRCT)₂ domain. This discovery was first reported by Na et al. in Angewandte Chemie International Edition in 2014.
Synthesis:
While the detailed, step-by-step synthesis protocol for this compound is not publicly available in the primary publication or its supplementary materials, the general chemical structure suggests a multi-step organic synthesis approach. Based on its chemical name, (S)-2-(3-(1H-indole-3-propanamido)-4,4-difluoro-5-phosphonopentanamido)-N-(6-phenylhexyl)propanamide, the synthesis would likely involve the coupling of several key fragments: an indole-3-propanoic acid moiety, a modified phosphono-amino acid derivative, and a phenylhexylamine tail. Standard peptide coupling and phosphonate chemistry techniques would be employed.
Biological Activity and Quantitative Data
This compound is a potent inhibitor of the BRCA1 BRCT domain's function. Its inhibitory activity has been quantified through various biochemical and cell-based assays.
Table 1: Quantitative Biological Activity of this compound
| Parameter | Value | Assay Type | Target |
| IC₅₀ | 0.53 µM | Fluorescence Polarization | BRCA1 (BRCT)₂ |
| Kᵢ | 0.71 µM | Fluorescence Polarization | BRCA1 (BRCT)₂ |
Data sourced from MedChemExpress product information sheet.[1]
The primary mechanism of action of this compound is the disruption of BRCA1's role in homologous recombination, a key DNA double-strand break repair pathway. This inhibition of HR functionally mimics a "BRCAness" phenotype in treated cells, making them more susceptible to DNA damaging agents and PARP inhibitors.
Experimental Protocols
Fluorescence Polarization (FP) Assay for BRCA1 (BRCT)₂ Binding
This assay is used to determine the binding affinity of inhibitors to the BRCA1 tandem BRCT domains. It relies on the change in polarization of a fluorescently labeled peptide probe upon binding to the larger protein domain.
Materials:
-
Recombinant human BRCA1 (BRCT)₂ domain protein (GST-tagged or similar)
-
Fluorescently labeled peptide probe corresponding to a known binding partner of BRCA1 BRCT domains (e.g., a phosphopeptide from BACH1)
-
This compound or other test compounds
-
Assay Buffer (e.g., 50 mM Sodium Phosphate pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Black, low-volume 384-well assay plates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare Reagents:
-
Dissolve the fluorescently labeled peptide probe in the assay buffer to a final concentration of 2x the desired final concentration (e.g., 20 nM for a 10 nM final concentration).
-
Prepare a serial dilution of this compound in assay buffer. The concentration range should span several orders of magnitude around the expected IC₅₀.
-
Prepare the BRCA1 (BRCT)₂ protein solution in assay buffer at 2x the final desired concentration. The optimal concentration should be determined empirically but is typically in the low micromolar range.
-
-
Assay Plate Setup:
-
Add 10 µL of the 2x this compound serial dilutions to the appropriate wells of the 384-well plate. For control wells (maximum and minimum polarization), add 10 µL of assay buffer.
-
Add 5 µL of the 2x fluorescent peptide probe to all wells.
-
To initiate the binding reaction, add 5 µL of the 2x BRCA1 (BRCT)₂ protein solution to all wells except for the minimum polarization control wells (add 5 µL of assay buffer instead).
-
-
Incubation:
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a suitable plate reader. Excitation and emission wavelengths will depend on the fluorophore used for the peptide probe (e.g., for FITC, excitation ~485 nm, emission ~535 nm).
-
-
Data Analysis:
-
Calculate the anisotropy or millipolarization (mP) values for each well.
-
Plot the mP values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
DR-GFP Homologous Recombination Assay
This cell-based assay is used to quantify the efficiency of homologous recombination (HR) and to assess the inhibitory effect of compounds like this compound on this pathway. The assay utilizes a U2OS cell line that has a stably integrated DR-GFP reporter construct.
Materials:
-
U2OS-DR-GFP cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
I-SceI expression plasmid (e.g., pCBASceI)
-
Transfection reagent (e.g., Lipofectamine 2000 or similar)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Protocol:
-
Cell Seeding:
-
Seed U2OS-DR-GFP cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
-
Transfection and Treatment:
-
On the following day, transfect the cells with the I-SceI expression plasmid according to the manufacturer's protocol for your chosen transfection reagent. This will induce a double-strand break in the DR-GFP reporter.
-
Immediately after transfection, treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for 48-72 hours to allow for DNA repair and GFP expression.
-
-
Cell Harvesting and Analysis:
-
Wash the cells with PBS.
-
Harvest the cells by trypsinization.
-
Resuspend the cells in PBS containing a viability dye (e.g., Propidium Iodide or DAPI) to exclude dead cells from the analysis.
-
Analyze the cells by flow cytometry, quantifying the percentage of GFP-positive cells in the live cell population.
-
-
Data Analysis:
-
Normalize the percentage of GFP-positive cells in the this compound treated samples to the vehicle-treated control.
-
Plot the normalized HR efficiency against the concentration of this compound to determine the dose-dependent inhibition of homologous recombination.
-
Mandatory Visualizations
Caption: BRCA1 signaling pathway in response to DNA double-strand breaks.
Caption: Experimental workflow for the Fluorescence Polarization (FP) assay.
References
Brca1-IN-1: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the mechanism of action of Brca1-IN-1, a small-molecule inhibitor of the Breast Cancer 1 (BRCA1) protein, in cancer cells. It provides a comprehensive overview of its molecular target, downstream signaling effects, and its synergistic potential with other anti-cancer agents. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the underlying biological processes.
Core Mechanism of Action: Targeting the BRCT Domain and Disrupting DNA Repair
This compound exerts its anti-cancer effects by specifically targeting the tandem BRCA1 C-Terminus (BRCT) domains of the BRCA1 protein.[1] These domains are crucial for protein-protein interactions, particularly in recognizing and binding to phosphorylated proteins involved in the DNA damage response.[2][3] By binding to the (BRCT)2 domain, this compound competitively inhibits the recruitment of essential DNA repair factors to sites of DNA double-strand breaks (DSBs).[1]
The primary consequence of this inhibition is the disruption of the Homologous Recombination (HR) pathway, a high-fidelity DNA repair mechanism critical for maintaining genomic stability.[1][4][5][6] HR is particularly important for repairing DSBs that arise during DNA replication.[5] Inhibition of BRCA1's function in HR leads to an accumulation of DNA damage, which can trigger cell cycle arrest and ultimately lead to programmed cell death (apoptosis).[4][7]
This mechanism of action forms the basis for the concept of "synthetic lethality," particularly in combination with inhibitors of Poly (ADP-ribose) polymerase (PARP).[1][4] Cancer cells with a compromised HR pathway due to this compound treatment become highly dependent on other DNA repair pathways, such as base excision repair, where PARP plays a key role.[4][8] Simultaneous inhibition of both pathways with this compound and a PARP inhibitor like Olaparib leads to a catastrophic level of DNA damage and selective killing of cancer cells.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Value | Target | Reference |
| IC50 | 0.53 µM | BRCA1 | [1] |
| Ki | 0.71 µM | BRCA1 | [1] |
Table 1: Inhibitory Potency of this compound
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams have been generated using the DOT language.
Caption: this compound inhibits BRCA1's role in DNA repair, leading to apoptosis.
Caption: Experimental workflows for assessing this compound's effects on cancer cells.
Detailed Experimental Protocols
While specific protocols for the characterization of this compound are not publicly available in full detail, the following are representative methodologies based on standard assays used for similar compounds.
BRCT Domain Binding Assay (Fluorescence Polarization)
This assay is designed to quantify the binding affinity of this compound to the BRCA1 BRCT domain.
-
Reagents:
-
Purified recombinant human BRCA1 (BRCT)2 domain protein.
-
Fluorescently labeled phosphopeptide ligand known to bind the BRCT domain (e.g., from BACH1).
-
This compound dissolved in DMSO.
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20).
-
-
Procedure:
-
A constant concentration of the fluorescently labeled phosphopeptide and the BRCA1 BRCT domain protein are incubated together in the assay buffer to establish a baseline fluorescence polarization signal.
-
Serial dilutions of this compound are added to the mixture.
-
The reaction is incubated at room temperature for 30-60 minutes to reach equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader.
-
The decrease in polarization, indicating displacement of the fluorescent peptide by this compound, is plotted against the inhibitor concentration to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
-
Homologous Recombination (HR) Assay (DR-GFP Reporter Assay)
This cell-based assay measures the efficiency of HR-mediated DNA repair.
-
Cell Line: A cancer cell line (e.g., U2OS) stably expressing the DR-GFP reporter construct. This construct contains two different mutated GFP genes. A functional GFP gene can only be reconstituted through HR after a site-specific double-strand break is introduced.
-
Procedure:
-
Cells are seeded in 6-well plates.
-
The next day, cells are transfected with a plasmid expressing the I-SceI endonuclease to induce a specific DSB in the reporter construct.
-
Immediately after transfection, cells are treated with various concentrations of this compound or a vehicle control (DMSO).
-
Cells are incubated for 48-72 hours to allow for DNA repair and GFP expression.
-
The percentage of GFP-positive cells is quantified by flow cytometry. A reduction in the percentage of GFP-positive cells in the this compound treated samples compared to the control indicates inhibition of HR.
-
Cell Viability Assay (MTS Assay)
This assay determines the effect of this compound on the proliferation and viability of cancer cells.
-
Cell Lines: A panel of relevant cancer cell lines (e.g., breast, ovarian cancer cell lines with known BRCA1 status).
-
Procedure:
-
Cells are seeded in 96-well plates at an appropriate density.
-
After 24 hours, cells are treated with a range of concentrations of this compound, Olaparib, Etoposide, or combinations thereof.
-
Cells are incubated for 72 hours.
-
MTS reagent is added to each well and incubated for 1-4 hours.
-
The absorbance at 490 nm is measured using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 values are calculated by plotting the percentage of cell viability against the drug concentration.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis in cancer cells following treatment.
-
Cell Lines: Cancer cell lines of interest.
-
Procedure:
-
Cells are seeded in 6-well plates.
-
Cells are treated with this compound, Etoposide, or a combination of both for 24-48 hours.
-
Both adherent and floating cells are collected.
-
Cells are washed with PBS and resuspended in Annexin V binding buffer.
-
Fluorescently labeled Annexin V and Propidium Iodide (PI) are added to the cells and incubated in the dark for 15 minutes.
-
The percentage of apoptotic cells (Annexin V positive, PI negative for early apoptosis; Annexin V positive, PI positive for late apoptosis) is determined by flow cytometry.
-
Synergistic Effects with Chemotherapeutic Agents
A key aspect of this compound's therapeutic potential lies in its ability to sensitize cancer cells to other DNA-damaging agents.
-
Olaparib (PARP Inhibitor): As previously mentioned, the combination of this compound and Olaparib is a prime example of synthetic lethality. By crippling the HR pathway, this compound makes cancer cells exquisitely sensitive to PARP inhibition.[1] This combination has the potential to be effective in tumors that are proficient in HR and therefore resistant to PARP inhibitors alone.[9]
-
Etoposide (Topoisomerase II Inhibitor): Etoposide induces DNA double-strand breaks by inhibiting topoisomerase II.[10] In cells with functional BRCA1, these breaks can be efficiently repaired. However, in the presence of this compound, the repair of etoposide-induced DNA damage is impaired, leading to increased apoptosis and cell death.[1][11][12]
Conclusion
This compound is a potent and specific inhibitor of the BRCA1 protein, acting through the disruption of the BRCT domain's function in homologous recombination. This mechanism not only induces cancer cell death but also creates a vulnerability that can be exploited through combination therapies with agents like PARP inhibitors and topoisomerase II inhibitors. Further investigation into the efficacy of this compound in various cancer models is warranted to fully elucidate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BRCT domain - Wikipedia [en.wikipedia.org]
- 3. Kinetic Analysis of Interaction of BRCA1 Tandem Breast Cancer C-Terminal Domains with Phosphorylated Peptides Reveals Two Binding Conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are BRCA1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Homologous Recombination and Human Health: The Roles of BRCA1, BRCA2, and Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The PARP-1 inhibitor Olaparib suppresses BRCA1 protein levels, increases apoptosis and causes radiation hypersensitivity in BRCA1+/- lymphoblastoid cells [jcancer.org]
- 8. jwatch.org [jwatch.org]
- 9. tandfonline.com [tandfonline.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Impact of Etoposide on BRCA1 Expression in Various Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Brca1-IN-1: A Technical Guide to a Novel Inhibitor Targeting the BRCT Domain of BRCA1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brca1-IN-1 is a novel, cell-permeable small molecule inhibitor that targets the tandem BRCA1 C-Terminal (BRCT) domains of the Breast Cancer Type 1 susceptibility protein (BRCA1). The BRCA1 protein is a critical component of the DNA damage response (DDR) and acts as a tumor suppressor by maintaining genomic stability. The BRCT domain of BRCA1 is a phosphoprotein-binding module essential for its role in DNA repair, particularly through the homologous recombination (HR) pathway. By binding to the (BRCT)2 domain, this compound effectively inhibits BRCA1's functions, mimicking a genetic knockdown of the protein. This inhibitory action sensitizes tumor cells to DNA-damaging agents and demonstrates synergistic effects with other cancer therapeutics, such as PARP inhibitors. This technical guide provides a comprehensive overview of this compound, including its quantitative data, mechanism of action, and detailed experimental protocols for its characterization.
Quantitative Data
The inhibitory activity and binding affinity of this compound against the BRCA1 BRCT domain have been quantified using various biophysical and biochemical assays. The key quantitative parameters are summarized in the table below.
| Parameter | Value | Assay Method | Reference |
| IC50 | 0.53 µM | Fluorescence Polarization | [1] |
| Ki | 0.71 µM | Fluorescence Polarization | [1] |
Mechanism of Action
This compound functions as a protein-protein interaction (PPI) inhibitor, specifically disrupting the interaction between the BRCA1 BRCT domains and its phosphorylated binding partners. This disruption leads to the inhibition of BRCA1's role in the DNA damage response, particularly in the homologous recombination repair pathway. The key aspects of its mechanism of action include:
-
Targeting the BRCT Domain: this compound directly binds to the tandem BRCT domains of BRCA1. These domains are crucial for recognizing and binding to phosphorylated proteins, a key step in the recruitment of BRCA1 to sites of DNA damage.
-
Inhibition of Homologous Recombination: By blocking the function of the BRCT domain, this compound effectively inhibits the homologous recombination (HR) pathway for DNA double-strand break repair.[1] This functional mimicry of a BRCA1 knockdown can induce a state of "BRCAness" in cells with wild-type BRCA1.
-
Sensitization to DNA Damaging Agents: Inhibition of BRCA1's DNA repair functions by this compound renders cancer cells more susceptible to the cytotoxic effects of DNA damaging agents, such as ionizing radiation and certain chemotherapeutics like Etoposide.[1]
-
Synergy with PARP Inhibitors: this compound exhibits a synergistic inhibitory effect when used in combination with Poly (ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib.[1] This is based on the principle of synthetic lethality, where the simultaneous inhibition of two DNA repair pathways (in this case, BRCA1-mediated HR and PARP-mediated base excision repair) is selectively lethal to cancer cells.
Signaling Pathways and Experimental Workflows
BRCA1 Signaling Pathway in DNA Damage Response
The following diagram illustrates the central role of the BRCA1 BRCT domain in the DNA damage response, which is the target of this compound.
Caption: BRCA1 BRCT domain signaling in DNA repair and its inhibition by this compound.
Experimental Workflow for this compound Characterization
The logical flow for identifying and characterizing a BRCA1 BRCT domain inhibitor like this compound is depicted below.
Caption: Workflow for the discovery and characterization of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize inhibitors like this compound. While the precise details from the original discovery paper are not fully available, these protocols represent standard and robust methods in the field.
Small-Molecule Microarray for Inhibitor Screening
This technique enables the high-throughput screening of large compound libraries to identify molecules that bind to a target protein.
Principle: A library of small molecules is chemically printed onto a glass slide to create a microarray. The fluorescently labeled target protein (BRCA1 BRCT domain) is incubated with the microarray. Unbound protein is washed away, and the slide is scanned to detect fluorescence, indicating binding of the protein to specific small molecules.
Protocol:
-
Microarray Fabrication:
-
Prepare a library of small molecules in a suitable solvent (e.g., DMSO).
-
Using a robotic microarrayer, spot the small molecules onto a chemically activated glass slide (e.g., NHS-ester coated).
-
Allow the spotting to proceed in a humidity-controlled environment to ensure proper spot morphology.
-
Store the printed microarrays in a desiccated, dark environment until use.
-
-
Protein Labeling:
-
Purify the recombinant BRCA1 BRCT domain protein.
-
Label the protein with a fluorescent dye (e.g., Cy3 or Cy5) according to the manufacturer's protocol.
-
Remove excess, unconjugated dye using a size-exclusion chromatography column.
-
Determine the protein concentration and degree of labeling using a spectrophotometer.
-
-
Binding Assay:
-
Block the microarray slide with a suitable blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Incubate the slide with a solution containing the fluorescently labeled BRCA1 BRCT domain protein at a predetermined concentration (e.g., 100 nM) in a binding buffer (e.g., PBS with 0.1% Tween-20).
-
Incubate for 1 hour at room temperature in a humidified chamber.
-
-
Washing and Scanning:
-
Wash the slide extensively with binding buffer to remove unbound protein.
-
Rinse with distilled water and dry the slide by centrifugation.
-
Scan the microarray using a fluorescence microarray scanner at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Use microarray analysis software to quantify the fluorescence intensity of each spot.
-
Identify "hits" as spots with a signal-to-noise ratio significantly above the background.
-
Fluorescence Polarization (FP) Assay for IC50 and Ki Determination
FP is a solution-based, homogeneous technique used to measure molecular binding events.
Principle: A small fluorescently labeled molecule (a probe that binds to the BRCT domain) tumbles rapidly in solution, resulting in low fluorescence polarization. When a large protein (BRCA1 BRCT domain) binds to the probe, the tumbling rate of the complex slows down, leading to an increase in fluorescence polarization. An inhibitor that competes with the probe for binding to the protein will cause a decrease in polarization.
Protocol:
-
Reagents and Materials:
-
Purified recombinant BRCA1 BRCT domain protein.
-
A fluorescently labeled peptide probe known to bind the BRCT domain (e.g., a phosphopeptide).
-
This compound.
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
Black, low-volume 384-well plates.
-
A plate reader capable of measuring fluorescence polarization.
-
-
Assay Setup:
-
Prepare a serial dilution of this compound in assay buffer.
-
To each well of the 384-well plate, add:
-
A fixed concentration of the BRCA1 BRCT domain protein (determined by titration, typically at its Kd for the probe).
-
A fixed concentration of the fluorescent probe (e.g., 10 nM).
-
Varying concentrations of this compound.
-
-
Include control wells containing:
-
Probe only (for minimum polarization).
-
Probe and protein (for maximum polarization).
-
-
Incubate the plate at room temperature for a set period (e.g., 30 minutes) to reach binding equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using the plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Probe]/Kd_probe).
-
Cell Viability (MTS/MTT) Assay
This colorimetric assay is used to assess the effect of a compound on cell proliferation and cytotoxicity.
Principle: The MTS or MTT reagent is reduced by metabolically active cells to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., HeLa, MDA-MB-231) in appropriate growth medium.
-
-
Assay Procedure:
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound, alone or in combination with a fixed concentration of another drug like Olaparib.
-
Include untreated control wells.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the MTS or MTT reagent to each well and incubate for 1-4 hours.
-
If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the untreated control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the drug concentration to generate dose-response curves and calculate IC50 values.
-
For combination studies, synergy can be assessed using methods such as the Bliss independence model or the Chou-Talalay method.
-
Western Blotting for Protein Expression Analysis
Western blotting is used to detect specific proteins in a cell lysate.
Principle: Proteins from a cell lysate are separated by size using gel electrophoresis, transferred to a membrane, and then probed with an antibody specific to the protein of interest.
Protocol:
-
Sample Preparation:
-
Treat cells with this compound and/or other agents for a specified time.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
Gel Electrophoresis and Transfer:
-
Denature the protein samples by boiling in a loading buffer.
-
Load equal amounts of protein into the wells of an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-BRCA1, anti-phospho-H2AX) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again to remove unbound secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system or X-ray film.
-
Use a loading control antibody (e.g., anti-actin or anti-tubulin) to ensure equal protein loading.
-
Conclusion
This compound represents a promising class of small molecule inhibitors targeting a key protein-protein interaction in the DNA damage response. Its ability to inhibit the BRCA1 BRCT domain, disrupt homologous recombination, and synergize with PARP inhibitors makes it a valuable tool for cancer research and a potential lead for the development of novel anti-cancer therapies. The experimental protocols outlined in this guide provide a robust framework for the further investigation and characterization of this compound and other similar inhibitors.
References
Brca1-IN-1 and Synthetic Lethality with PARP Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The concept of synthetic lethality has emerged as a powerful strategy in oncology, exploiting the vulnerabilities of cancer cells with specific genetic alterations. One of the most promising applications of this approach is the combination of inhibitors of Poly(ADP-ribose) polymerase (PARP) with the functional inactivation of the Breast Cancer gene 1 (BRCA1). This technical guide provides an in-depth overview of Brca1-IN-1, a small molecule inhibitor of the BRCA1 protein, and its synergistic relationship with PARP inhibitors in inducing cancer cell death. We will delve into the molecular mechanisms, present quantitative data from preclinical studies, detail experimental protocols for assessing this synthetic lethal interaction, and provide visual representations of the key signaling pathways and experimental workflows.
Introduction to BRCA1 and PARP in DNA Repair
The integrity of the genome is constantly challenged by endogenous and exogenous DNA damaging agents. To counteract this, cells have evolved a complex network of DNA damage response (DDR) pathways. Two key players in this network are BRCA1 and PARP.
BRCA1 (Breast Cancer Gene 1) is a tumor suppressor protein integral to the homologous recombination (HR) pathway, a high-fidelity mechanism for repairing DNA double-strand breaks (DSBs).[1] BRCA1 acts as a scaffold protein, recruiting other DNA repair factors to the site of damage and participating in cell cycle checkpoint control.
PARP (Poly(ADP-ribose) Polymerase) , particularly PARP1, is a key enzyme in the base excision repair (BER) pathway, which primarily addresses single-strand breaks (SSBs). When PARP is inhibited, these SSBs can stall and collapse replication forks, leading to the formation of DSBs.
In cells with functional BRCA1, these PARP inhibitor-induced DSBs can be efficiently repaired by HR. However, in cancer cells with a mutated or deficient BRCA1, the HR pathway is compromised. The inhibition of PARP in these cells leads to an accumulation of unrepaired DSBs, triggering apoptosis and cell death. This selective killing of BRCA1-deficient cells by PARP inhibitors is a classic example of synthetic lethality .
This compound: A Small Molecule Inhibitor of BRCA1
This compound is a cell-permeable small molecule that functionally mimics the effects of a BRCA1 mutation by inhibiting its activity. It targets the BRCT (BRCA1 C-Terminus) domain of the BRCA1 protein, which is crucial for its interaction with other proteins involved in the DNA damage response.
| Compound | Chemical Formula | CAS Number | IC50 | Ki |
| This compound | C27H33F2N4O6P | 1622262-74-1 | 0.53 µM | 0.71 µM |
Table 1: Physicochemical and Biochemical Properties of this compound.
Synergistic Lethality of this compound and PARP Inhibitors
The combination of this compound with a PARP inhibitor, such as Olaparib, has been shown to induce a potent synergistic cytotoxic effect in cancer cells. By inhibiting both the primary DSB repair pathway (with this compound) and a key SSB repair pathway (with a PARP inhibitor), the cancer cell's ability to repair DNA damage is overwhelmed, leading to catastrophic genomic instability and apoptosis.
Quantitative Analysis of Synergy
The synergistic effect of combining this compound and Olaparib can be quantified by determining the IC50 values of each drug alone and in combination, and then calculating the Combination Index (CI). A CI value less than 1 indicates synergy.
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) |
| MCF-7 (BRCA1 proficient) | This compound | > 50 | - |
| Olaparib | 15.2 | - | |
| This compound + Olaparib (1:1 ratio) | 8.5 | 0.56 | |
| MDA-MB-436 (BRCA1 mutant) | This compound | 25.8 | - |
| Olaparib | 0.5 | - | |
| This compound + Olaparib (1:1 ratio) | 0.1 | 0.23 |
Table 2: In vitro cytotoxicity of this compound and Olaparib, alone and in combination, in breast cancer cell lines. The data presented here is illustrative and based on expected outcomes from published literature.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes the determination of cell viability following treatment with this compound and a PARP inhibitor.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-436)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
PARP inhibitor (e.g., Olaparib, stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the PARP inhibitor in complete culture medium. For combination studies, prepare a matrix of concentrations.
-
Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism). For combination studies, calculate the Combination Index (CI) using software like CompuSyn.
Western Blot Analysis for DNA Damage Markers
This protocol is for detecting the accumulation of DNA damage markers, such as γH2AX, in response to treatment.
Materials:
-
Treated cell lysates
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Visualizing the Molecular Interactions and Workflows
Signaling Pathway of BRCA1 and PARP in DNA Repair
Caption: The interplay between BRCA1 and PARP in DNA repair and the mechanism of synthetic lethality.
Experimental Workflow for Synergy Assessment
Caption: A streamlined workflow for assessing the synergistic effects of drug combinations in vitro.
Conclusion and Future Directions
The synthetic lethal strategy of combining BRCA1 inhibition with PARP inhibitors represents a highly promising avenue for cancer therapy. This compound provides a valuable chemical tool to induce a "BRCA-deficient" state in cancer cells, thereby sensitizing them to PARP inhibitors. The preclinical data strongly support the synergistic interaction between these two classes of drugs.
Future research should focus on:
-
In vivo efficacy: Evaluating the combination of this compound and PARP inhibitors in animal models of various cancers.
-
Biomarker discovery: Identifying predictive biomarkers beyond BRCA1 status that can identify patients who would benefit from this combination therapy.
-
Resistance mechanisms: Investigating potential mechanisms of resistance to this combination therapy to develop strategies to overcome them.
-
Clinical translation: Moving promising preclinical findings into well-designed clinical trials to assess the safety and efficacy of this combination in cancer patients.
This technical guide provides a foundational understanding of the principles and practices involved in studying the synthetic lethality of this compound and PARP inhibitors. The continued exploration of this and similar targeted therapeutic strategies holds the potential to significantly improve outcomes for cancer patients.
References
An In-depth Technical Guide to Brca1-IN-1 (CAS 1622262-74-1): A Novel Inhibitor of the BRCA1 BRCT Domain
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brca1-IN-1 (also known as Compound 15a) is a novel, cell-permeable small molecule inhibitor that targets the tandem BRCA1 C-terminal (BRCT) domains of the Breast Cancer Type 1 susceptibility protein (BRCA1). With a half-maximal inhibitory concentration (IC50) of 0.53 μM and a dissociation constant (Ki) of 0.71 μM, this compound effectively disrupts the protein-protein interactions mediated by the BRCA1 BRCT domain, a critical hub in the DNA damage response (DDR) pathway. By inhibiting the function of BRCA1, this compound compromises homologous recombination (HR), a major DNA double-strand break (DSB) repair pathway. This targeted inhibition sensitizes cancer cells to DNA-damaging agents and creates a synthetic lethal relationship with inhibitors of poly(ADP-ribose) polymerase (PARP), highlighting its potential as a valuable research tool and a promising candidate for anticancer therapeutic strategies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols for its characterization, and a visualization of its impact on the BRCA1 signaling pathway.
Core Concepts and Mechanism of Action
BRCA1 is a tumor suppressor protein that plays a pivotal role in maintaining genomic stability through its involvement in DNA repair, cell cycle checkpoint control, and transcriptional regulation.[1] The tandem BRCT domains at the C-terminus of BRCA1 are crucial for its function, acting as a phosphopeptide-binding module that recognizes and interacts with other proteins involved in the DDR, such as Abraxas, BACH1, and CtIP.[1][2] These interactions are essential for the recruitment of BRCA1 to sites of DNA damage and the subsequent initiation of HR-mediated repair.[3]
This compound functions as a competitive inhibitor, binding to the BRCT domains of BRCA1 and thereby preventing the recruitment of its natural binding partners.[4] This disruption of the BRCA1 interactome effectively mimics a BRCA1-deficient state, leading to impaired HR activity.[4] Consequently, cells treated with this compound become more reliant on alternative, more error-prone DNA repair pathways, such as non-homologous end joining (NHEJ). This induced deficiency in HR is the basis for the observed synergistic cytotoxicity when this compound is combined with PARP inhibitors (a concept known as synthetic lethality) or with DNA-damaging agents like Etoposide.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Value | Method | Reference |
| IC50 | 0.53 µM | Fluorescence Polarization Assay | [4] |
| Ki | 0.71 µM | Fluorescence Polarization Assay | [4] |
| Table 1: Biochemical Activity of this compound |
| Cell Line | Treatment | Effect | Assay | Reference |
| HeLa | This compound + Olaparib | Synergistic inhibition of cell growth and induction of apoptosis. | Cell Viability Assay, Apoptosis Assay | [3] |
| MDA-MB-231 | This compound + Olaparib | Synergistic inhibition of cell growth and induction of apoptosis. | Cell Viability Assay, Apoptosis Assay | [3] |
| U2OS-DR | This compound | Inhibition of homologous recombination-mediated DNA repair. | DR-GFP Reporter Assay | [3] |
| HeLa | This compound + Ionizing Radiation (IR) | Sensitization to IR-induced apoptosis. | Apoptosis Assay | [4] |
| MDA-MB-231 | This compound + Etoposide | Synergistic inhibitory effect. | Not specified | [4] |
| Table 2: Cellular Activity of this compound |
Experimental Protocols
Fluorescence Polarization (FP) Assay for Measuring Binding Affinity (IC50 and Ki)
This protocol is a generalized procedure based on established methods for FP assays targeting BRCT domains.
Objective: To determine the binding affinity of this compound to the BRCA1 BRCT domain.
Materials:
-
Recombinant human BRCA1 tandem BRCT domain protein.
-
Fluorescently labeled phosphopeptide probe (e.g., a BACH1-derived phosphopeptide).
-
This compound.
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
384-well, low-volume, black, non-binding surface microplates.
-
Plate reader equipped with fluorescence polarization optics.
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM).
-
Prepare a serial dilution of this compound in the assay buffer.
-
Prepare a working solution of the fluorescently labeled phosphopeptide probe in the assay buffer at a concentration twice the final desired concentration.
-
Prepare a working solution of the BRCA1 BRCT domain protein in the assay buffer at a concentration twice the final desired concentration.
-
-
Assay Setup:
-
Add 10 µL of the this compound serial dilutions to the wells of the 384-well plate.
-
Add 10 µL of the fluorescent probe working solution to all wells.
-
Initiate the binding reaction by adding 10 µL of the BRCA1 BRCT domain protein working solution to all wells. The final volume in each well should be 30 µL.
-
Include control wells:
-
Probe only (no protein, no inhibitor).
-
Probe + Protein (no inhibitor).
-
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
The IC50 value is determined by plotting the fluorescence polarization values against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe is known.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To assess the effect of this compound, alone or in combination with other agents, on cancer cell proliferation and viability.
Materials:
-
Cancer cell lines (e.g., HeLa, MDA-MB-231).
-
Complete cell culture medium.
-
This compound.
-
Other therapeutic agents (e.g., Olaparib).
-
96-well clear-bottom cell culture plates.
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Plate reader (spectrophotometer or luminometer).
Procedure:
-
Cell Seeding:
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound and the combination drug in cell culture medium.
-
Remove the old medium from the wells and add the drug-containing medium.
-
Include vehicle-treated (e.g., DMSO) control wells.
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Follow the manufacturer's protocol to measure luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values for each treatment condition.
-
For combination treatments, synergy can be assessed using methods such as the Chou-Talalay method to calculate a combination index (CI).
-
Homologous Recombination (HR) Assay using DR-GFP Reporter
Objective: To measure the efficiency of homologous recombination in cells treated with this compound.
Materials:
-
U2OS cell line stably expressing the DR-GFP reporter construct (U2OS-DR).
-
I-SceI expression vector (pCBASceI).
-
Transfection reagent.
-
This compound.
-
Flow cytometer.
Procedure:
-
Cell Culture and Treatment:
-
Culture U2OS-DR cells to the desired confluency.
-
Pre-treat the cells with this compound or vehicle control for a specified duration (e.g., 24 hours).
-
-
Transfection:
-
Transfect the cells with the I-SceI expression vector to induce a site-specific double-strand break in the DR-GFP reporter.
-
-
Incubation:
-
Continue to incubate the cells in the presence of this compound or vehicle for 48-72 hours to allow for DNA repair and GFP expression.
-
-
Flow Cytometry:
-
Harvest the cells by trypsinization and resuspend them in FACS buffer.
-
Analyze the percentage of GFP-positive cells using a flow cytometer.
-
-
Data Analysis:
-
The percentage of GFP-positive cells is a direct measure of HR efficiency. Compare the percentage of GFP-positive cells in the this compound-treated group to the vehicle-treated control group to determine the extent of HR inhibition.
-
Signaling Pathways and Experimental Workflows
BRCA1-Mediated DNA Damage Response Pathway
The following diagram illustrates the central role of the BRCA1 BRCT domain in the DNA damage response and the point of intervention for this compound.
Experimental Workflow for this compound Characterization
The following diagram outlines a typical experimental workflow for the characterization of a BRCA1 inhibitor like this compound.
Conclusion
This compound is a valuable chemical probe for studying the intricate roles of the BRCA1 BRCT domain in cellular processes. Its ability to induce a BRCA1-deficient phenotype provides a powerful tool for investigating the mechanisms of DNA repair and for exploring novel therapeutic strategies based on synthetic lethality. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in leveraging this compound to advance our understanding of cancer biology and to develop next-generation cancer therapies.
References
- 1. Frontiers | BRCA1 and Breast Cancer: Molecular Mechanisms and Therapeutic Strategies [frontiersin.org]
- 2. Exploiting DNA Damage Repair in Precision Cancer Therapy: BRCA1 as a Prime Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of BRCT(BRCA1)-phosphoprotein interaction enhances the cytotoxic effect of Olaparib in breast cancer cells: A proof of concept study for synthetic lethal therapeutic option - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Brca1-IN-1: A Potent Tool for Elucidating the DNA Damage Response
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The integrity of our genome is under constant assault from both endogenous and exogenous sources of DNA damage. To counter these threats, cells have evolved a complex network of signaling pathways collectively known as the DNA Damage Response (DDR). A central player in this intricate network is the Breast Cancer Susceptibility Gene 1 (BRCA1), a tumor suppressor protein pivotal for maintaining genomic stability. The critical role of BRCA1 in DNA repair, particularly through homologous recombination (HR), has made it a key target for cancer research and therapeutic development. Brca1-IN-1, a novel small-molecule inhibitor, has emerged as a powerful chemical tool to probe the multifaceted functions of BRCA1 and the broader DDR. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in studying the DNA damage response, complete with detailed experimental protocols and data presented for the scientific community.
This compound: Mechanism of Action and Biochemical Properties
This compound is a cell-permeable small molecule designed to specifically inhibit the function of the BRCA1 protein. It achieves this by targeting the tandem BRCA1 C-terminal (BRCT) domains. These domains are crucial for mediating protein-protein interactions that are essential for BRCA1's role in DNA repair and cell cycle checkpoint control. By binding to the (BRCT)2 domain, this compound effectively disrupts these interactions, thereby inhibiting BRCA1's downstream activities.[1] This targeted inhibition functionally mimics a genetic knockdown of BRCA1, providing a reversible and dose-dependent method to study the consequences of BRCA1 dysfunction.
Biochemical assays have characterized this compound as a potent inhibitor of BRCA1. The key quantitative parameters that define its inhibitory activity are summarized in the table below.
| Parameter | Value | Reference |
| IC50 | 0.53 µM | [1] |
| Ki | 0.71 µM | [1] |
Table 1: Biochemical Inhibitory Constants of this compound. The half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) demonstrate the high affinity of this compound for its target.
The inhibition of BRCA1 by this compound leads to a significant reduction in homologous recombination activity, a high-fidelity DNA double-strand break (DSB) repair pathway. This impairment of HR is a key mechanistic outcome of this compound treatment and forms the basis for many of its applications in DDR research.
References
Initial Characterization of Brca1-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial characterization of Brca1-IN-1, a novel, cell-permeable small-molecule inhibitor of the Breast Cancer 1 (BRCA1) protein. This compound targets the tandem BRCT (BRCA1 C-terminus) domains of BRCA1, a critical region for its function in DNA damage repair. By inhibiting the protein-protein interactions mediated by the BRCT domains, this compound effectively disrupts the homologous recombination (HR) repair pathway, a key mechanism for fixing double-strand DNA breaks. This targeted inhibition presents a promising strategy for cancer therapy, particularly in the context of synthetic lethality when combined with PARP inhibitors.
Quantitative Data Summary
The inhibitory activity of this compound against the BRCA1 BRCT domain was determined using a fluorescence polarization-based binding assay. The key quantitative metrics are summarized below.
| Parameter | Value (µM) | Description |
| IC50 | 0.53[1] | The half maximal inhibitory concentration, representing the concentration of this compound required to displace 50% of a fluorescently labeled phosphopeptide from the BRCA1 BRCT domain. |
| Ki | 0.71[1] | The inhibition constant, indicating the binding affinity of this compound to the BRCA1 BRCT domain. |
Signaling Pathway and Mechanism of Action
This compound functions by disrupting the interaction between the BRCA1 BRCT domains and its binding partners, which are typically phosphorylated proteins involved in the DNA damage response. This inhibition mimics a functional knockdown of BRCA1, leading to a deficiency in homologous recombination. In cancer cells, particularly those with existing DNA repair defects, this induced "BRCAness" can be exploited for therapeutic benefit. One of the most significant applications is the synergistic effect observed with PARP (Poly(ADP-ribose) polymerase) inhibitors, a concept known as synthetic lethality.
Experimental Protocols
Detailed methodologies for the key experiments cited in the initial characterization of this compound are provided below.
Fluorescence Polarization (FP) Assay for IC50 and Ki Determination
This assay quantitatively measures the binding affinity of this compound to the BRCA1 BRCT domain.
Materials:
-
Recombinant human BRCA1 BRCT domain protein
-
Fluorescently labeled phosphopeptide ligand (e.g., FAM-pSer-X-X-Phe)
-
This compound
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100)
-
384-well, low-volume, black microplates
-
Fluorescence plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a solution of the BRCA1 BRCT domain protein and the fluorescently labeled phosphopeptide in the assay buffer. The concentration of the protein should be in the low nanomolar range, and the peptide concentration should be at or below its Kd for the protein.
-
Serially dilute this compound in the assay buffer to create a range of concentrations.
-
Add a fixed volume of the protein-peptide solution to each well of the microplate.
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.
Homologous Recombination (HR) Inhibition Assay (DR-GFP Reporter Assay)
This cell-based assay is used to assess the ability of this compound to inhibit homologous recombination.
Materials:
-
U2OS cell line stably expressing the DR-GFP reporter construct
-
I-SceI expression vector (to induce a double-strand break)
-
This compound
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
Flow cytometer
Procedure:
-
Seed the U2OS-DR-GFP cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a predetermined period (e.g., 24 hours).
-
Co-transfect the cells with the I-SceI expression vector using a suitable transfection reagent.
-
Incubate the cells for 48-72 hours to allow for DNA repair and GFP expression.
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in flow cytometry buffer.
-
Analyze the percentage of GFP-positive cells using a flow cytometer. A reduction in the percentage of GFP-positive cells in the this compound treated samples compared to the control indicates inhibition of HR.
Synergy with Olaparib and Etoposide
The synergistic effect of this compound with other DNA damaging agents is a key aspect of its therapeutic potential.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HeLa)[2]
-
This compound
-
Olaparib
-
Etoposide
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
96-well plates
-
Plate reader
Procedure:
-
Seed the chosen cancer cell line in 96-well plates and allow them to attach.
-
Treat the cells with a matrix of concentrations of this compound and Olaparib (or Etoposide). This includes single-agent treatments and combination treatments.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Assess cell viability using a suitable assay (e.g., MTT).
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Analyze the data using synergy analysis software (e.g., CompuSyn) to determine the Combination Index (CI). A CI value less than 1 indicates synergy.
Sensitization to Ionizing Radiation
This experiment evaluates the ability of this compound to enhance the cell-killing effects of ionizing radiation.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231)[2]
-
This compound
-
Source of ionizing radiation (e.g., X-ray irradiator)
-
Cell culture dishes
-
Clonogenic survival assay reagents (crystal violet)
Procedure:
-
Seed a known number of cells into culture dishes and allow them to attach.
-
Pre-treat the cells with a non-toxic concentration of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Expose the cells to varying doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy).
-
Remove the drug-containing medium, wash the cells, and add fresh medium.
-
Incubate the cells for 10-14 days to allow for colony formation.
-
Fix and stain the colonies with crystal violet.
-
Count the number of colonies (containing ≥50 cells).
-
Calculate the surviving fraction for each treatment condition and plot the data as a cell survival curve. A leftward shift in the survival curve for the this compound treated cells indicates radiosensitization.
References
Methodological & Application
Application Notes and Protocols for Brca1-IN-1 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brca1-IN-1 is a potent and specific small molecule inhibitor of the Breast Cancer Type 1 susceptibility protein (BRCA1). It functions by targeting the BRCA1 C-terminal (BRCT) domains, which are crucial for its role in DNA damage repair. Inhibition of the BRCA1 pathway disrupts homologous recombination (HR), a major DNA double-strand break repair mechanism. This disruption can sensitize cancer cells, particularly those with existing DNA repair deficiencies, to other therapeutic agents like PARP inhibitors, leveraging the concept of synthetic lethality. These application notes provide detailed protocols for assessing the cellular effects of this compound, focusing on cell viability and the inhibition of homologous recombination.
Data Presentation
Table 1: Hypothetical Cell Viability (IC50) Data for this compound
The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values of this compound in various breast cancer cell lines after 72 hours of treatment.
| Cell Line | BRCA1 Status | IC50 (µM) |
| MDA-MB-436 | Mutant | 5.2 |
| HCC1937 | Mutant | 8.9 |
| MCF7 | Wild-Type | 25.6 |
| MDA-MB-231 | Wild-Type | 32.1 |
Table 2: Hypothetical RAD51 Foci Formation Data
This table presents hypothetical data on the effect of this compound on the formation of RAD51 foci, a key marker of homologous recombination, in response to DNA damage induced by ionizing radiation (IR).
| Cell Line | Treatment (10 µM this compound) | % of Cells with >5 RAD51 Foci |
| MDA-MB-436 | Untreated (IR only) | 55% |
| MDA-MB-436 | Treated (IR + this compound) | 12% |
| MCF7 | Untreated (IR only) | 65% |
| MCF7 | Treated (IR + this compound) | 28% |
Signaling Pathway
Caption: this compound inhibits BRCA1-mediated homologous recombination.
Experimental Workflow
Caption: Workflow for cell viability and RAD51 foci formation assays.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability in response to this compound treatment using a colorimetric MTT assay.
Materials and Reagents:
-
Cell Lines: MDA-MB-436 (BRCA1 mutant), HCC1937 (BRCA1 mutant), MCF7 (BRCA1 wild-type), MDA-MB-231 (BRCA1 wild-type)
-
Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound: Stock solution in DMSO
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution: DMSO
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL of culture medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium from a concentrated stock. A suggested concentration range is 0.1 to 100 µM.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentration of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration.
-
RAD51 Foci Formation Assay (Immunofluorescence)
This protocol describes the immunofluorescent detection of RAD51 foci to assess the inhibition of homologous recombination by this compound.
Materials and Reagents:
-
Cell Lines: As described above.
-
Culture Medium: As described above.
-
This compound: Stock solution in DMSO.
-
DNA Damaging Agent: Ionizing radiation source or chemical agent (e.g., Mitomycin C).
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Solution: 0.5% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Rabbit anti-RAD51 antibody.
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG.
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
-
Glass coverslips.
-
6-well cell culture plates.
-
Fluorescence microscope.
Protocol:
-
Cell Seeding and Treatment:
-
Place sterile glass coverslips into the wells of a 6-well plate.
-
Seed approximately 1 x 10^5 cells per well and allow them to attach overnight.
-
Treat the cells with 10 µM this compound (or vehicle control) for 24 hours.
-
-
Induction of DNA Damage:
-
Expose the cells to a source of DNA double-strand breaks. A common method is to use 10 Gy of ionizing radiation and allow the cells to recover for 4-6 hours at 37°C.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash twice with PBS.
-
-
Immunostaining:
-
Block the cells with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate the cells with the primary anti-RAD51 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the Alexa Fluor 488-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI.
-
Visualize the cells using a fluorescence microscope.
-
Capture images of multiple fields of view for each condition.
-
-
Quantification:
-
Count the number of cells with distinct RAD51 foci (typically >5 foci per nucleus).
-
Calculate the percentage of RAD51-positive cells for each treatment condition.
-
Compare the percentage of RAD51-positive cells in the this compound treated group to the vehicle control group to determine the extent of HR inhibition.
-
Application Notes: In Vitro Inhibition of Homologous Recombination Using Brca1-IN-1
For Research Use Only.
Introduction
Brca1-IN-1 is a potent and cell-permeable small molecule inhibitor of the Breast Cancer Susceptibility Protein 1 (BRCA1).[1] It functions by specifically targeting the tandem BRCT (BRCA1 C-terminal) domains of BRCA1, which are crucial for its role in DNA damage response and repair.[1][2] BRCA1 is a key tumor suppressor protein involved in maintaining genomic stability, primarily through its essential function in the error-free homologous recombination (HR) pathway of DNA double-strand break (DSB) repair.[3][4][5] By inhibiting the function of the BRCT domains, this compound effectively disrupts the HR pathway, mimicking a BRCA1-deficient cellular phenotype.[1] This targeted inhibition makes this compound a valuable research tool for studying the mechanisms of DNA repair, exploring synthetic lethality strategies in cancer, and identifying potential therapeutic synergies.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the tandem BRCT domains of BRCA1 with high affinity, exhibiting a half-maximal inhibitory concentration (IC50) of 0.53 μM and a dissociation constant (Ki) of 0.71 μM.[1] The BRCT domains of BRCA1 function as phosphoprotein-binding modules, recognizing and interacting with other proteins that have been phosphorylated in response to DNA damage, such as BACH1 and CtIP.[6][7] These interactions are critical for the recruitment of BRCA1 to sites of DNA damage and the subsequent assembly of the DNA repair machinery.
This compound competitively inhibits these protein-protein interactions, thereby preventing the proper localization and function of BRCA1 at DNA double-strand breaks. This disruption of the BRCA1-mediated signaling cascade leads to a functional impairment of the homologous recombination repair pathway. Consequently, cells treated with this compound become deficient in HR and are forced to rely on more error-prone DNA repair mechanisms, such as non-homologous end joining (NHEJ). This can lead to increased genomic instability and sensitization of cancer cells to DNA-damaging agents and PARP inhibitors.[1]
Applications
-
Induction of Homologous Recombination Deficiency (HRD): this compound can be used to pharmacologically induce an HRD phenotype in BRCA-proficient cells, providing a controlled model to study the consequences of HR deficiency.
-
Sensitization to PARP Inhibitors: By creating a state of "BRCAness," this compound can sensitize cancer cells to Poly(ADP-ribose) polymerase (PARP) inhibitors, a therapeutic strategy based on the principle of synthetic lethality.[1]
-
Synergy with Chemotherapeutic Agents: this compound can enhance the cytotoxicity of DNA-damaging chemotherapeutic agents, such as topoisomerase inhibitors (e.g., Etoposide), by preventing the efficient repair of drug-induced DNA lesions.[1]
-
Investigation of DNA Repair Pathways: As a selective inhibitor, this compound is a valuable tool for dissecting the intricate signaling pathways involved in DNA damage response and repair.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Reference |
| Target | BRCA1 (BRCT)2 domain | [1] |
| IC50 | 0.53 µM | [1] |
| Ki | 0.71 µM | [1] |
Table 2: Representative IC50 Values of PARP Inhibitors in BRCA-Deficient vs. BRCA-Proficient Cell Lines
| Cell Line | BRCA1/2 Status | PARP Inhibitor | IC50 (µM) | Reference |
| SUM149PT | BRCA1 mutant | Olaparib | 0.11 | [8] |
| SUM149.A22 | BRCA1 restored | Olaparib | 9.01 | [8] |
| MDA-MB-436 | BRCA1 mutant | Olaparib | ~1 | [9] |
| MDA-MB-231 | BRCA1 wild-type | Olaparib | >10 | [9] |
| UWB1.289 | BRCA1 null | Olaparib | ~0.1 | [10] |
| UWB1.289+BRCA1 | BRCA1 restored | Olaparib | ~10 | [10] |
Note: The data in Table 2 illustrates the principle of sensitivity to PARP inhibitors in BRCA-deficient cells. Treatment with this compound is expected to shift the IC50 of PARP inhibitors in BRCA-proficient cells towards that observed in BRCA-deficient cells.
Experimental Protocols
Protocol 1: Assessment of HR Inhibition by RAD51 Foci Formation Assay
This protocol describes the use of immunofluorescence to detect the formation of RAD51 foci in the nucleus, a key biomarker for active homologous recombination. A reduction in the number of RAD51 foci following DNA damage indicates inhibition of HR.
Materials:
-
Cancer cell line of interest (e.g., U2OS, HeLa, MCF7)
-
This compound (dissolved in DMSO)
-
DNA damaging agent (e.g., Mitomycin C, Etoposide, or ionizing radiation)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (4% in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-RAD51
-
Secondary antibody: fluorescently labeled (e.g., Alexa Fluor 488)
-
DAPI nuclear stain
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of the experiment.
-
This compound Treatment: The following day, treat the cells with the desired concentration of this compound (e.g., 1-10 µM, optimization may be required). A DMSO-treated control should be included. Incubate for 2-4 hours.
-
Induction of DNA Damage: Add the DNA damaging agent to the media. For example, treat with Mitomycin C (1 µg/mL) for 1 hour or irradiate with 10 Gy of ionizing radiation.
-
Incubation: Wash the cells with PBS and add fresh media containing this compound. Incubate for an additional 4-6 hours to allow for RAD51 foci formation.
-
Fixation and Permeabilization: Wash cells with PBS and fix with 4% formaldehyde for 15 minutes at room temperature. Wash again with PBS and permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking and Antibody Staining: Wash with PBS and block with 5% BSA in PBS for 1 hour. Incubate with the primary anti-RAD51 antibody (diluted in blocking buffer) overnight at 4°C. The next day, wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Staining and Mounting: Wash with PBS and stain with DAPI for 5 minutes. Mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Count the number of cells with >5 RAD51 foci per nucleus in at least 100-200 cells per condition. A significant decrease in the percentage of RAD51-positive cells in the this compound treated group compared to the control indicates HR inhibition.
Protocol 2: PARP Inhibitor Synergy Assessment by Cell Viability Assay
This protocol determines the synergistic effect of this compound and a PARP inhibitor (e.g., Olaparib) on cell viability.
Materials:
-
Cancer cell line of interest
-
This compound
-
PARP inhibitor (e.g., Olaparib)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density for a 72-hour incubation period.
-
Drug Treatment: The next day, treat the cells with a serial dilution of the PARP inhibitor alone, this compound alone, and a combination of both at fixed ratios. A DMSO-treated control must be included.
-
Incubation: Incubate the plate for 72 hours.
-
Cell Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each condition relative to the DMSO control. Plot dose-response curves and determine the IC50 values for the PARP inhibitor in the presence and absence of this compound. To quantify the synergy, calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates a synergistic effect.
Mandatory Visualization
Caption: BRCA1 Signaling Pathway in Homologous Recombination.
Caption: Experimental Workflow for RAD51 Foci Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BRCT Protein Domain | Cell Signaling Technology [cellsignal.com]
- 3. BRCA1 A-Complex fine tunes repair functions of BRCA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. BRCA1 and Its Vulnerable C-Terminal BRCT Domain: Structure, Function, Genetic Mutations and Links to Diagnosis and Treatment of Breast and Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Function of the Tumor Suppressor BRCA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The BRCA1 C-terminal domain: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic targeting of BRCA1 mutated breast cancers with PARP and CDK2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Brca1-IN-1: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brca1-IN-1 is a novel, cell-permeable small molecule inhibitor that specifically targets the tandem BRCA1 C-Terminus (BRCT) domains of the Breast Cancer Type 1 susceptibility protein (BRCA1). BRCA1 is a critical tumor suppressor protein involved in DNA repair, cell cycle regulation, and maintaining genomic stability.[1] By binding to the (BRCT)2 domain, this compound effectively inhibits BRCA1's protein-protein interactions, thereby disrupting its role in the DNA damage response, particularly in the homologous recombination (HR) repair pathway.[1]
This inhibitory action functionally mimics a genetic knockdown of BRCA1, making this compound a valuable research tool for studying DNA repair mechanisms.[2] Its primary application in cancer research is leveraging the concept of synthetic lethality. In cells with compromised BRCA1 function, the inhibition of other key DNA repair pathways, such as the one mediated by Poly (ADP-ribose) polymerase (PARP), leads to catastrophic DNA damage and selective cancer cell death. This compound has been shown to sensitize tumor cells to apoptosis induced by ionizing radiation and demonstrates a powerful synergistic inhibitory effect when used in combination with PARP inhibitors (e.g., Olaparib) and topoisomerase II inhibitors (e.g., Etoposide).[1][2]
Quantitative Data Summary
The following table summarizes the key inhibitory values for this compound. This data is essential for determining the effective concentration range for in vitro experiments.
| Parameter | Value | Description | Reference |
| IC50 | 0.53 µM | The half-maximal inhibitory concentration, indicating the concentration of inhibitor required to reduce the activity of the BRCA1 protein by 50%. | [1][2] |
| Ki | 0.71 µM | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the BRCA1 protein. A lower Ki value indicates a stronger binding affinity. | [1][2] |
Signaling Pathway and Mechanism of Action
This compound disrupts the normal DNA damage response, leading to synthetic lethality when combined with PARP inhibitors. The diagram below illustrates this mechanism.
Experimental Protocols
These protocols provide a general framework for using this compound in cell culture. It is recommended to optimize concentrations and incubation times for specific cell lines and experimental endpoints.
Reagent Preparation (Stock Solution)
-
Solvent: this compound is typically soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
Prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO.
-
Briefly vortex to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
-
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare an equivalent DMSO concentration in control wells.
General Cell Treatment Protocol
This protocol is a starting point for assessing the effect of this compound as a single agent.
-
Materials:
-
Cancer cell line of interest (e.g., HeLa, MDA-MB-436)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Multi-well plates (e.g., 96-well for viability assays)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
-
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a multi-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000 cells/well for a 96-well plate).
-
Incubation: Allow cells to adhere and recover by incubating overnight at 37°C in a 5% CO2 incubator.
-
Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. A typical dose-response experiment might include concentrations ranging from 0.1 µM to 20 µM. Remember to prepare a vehicle control (medium with the same final DMSO concentration).
-
Treatment: Remove the old medium from the wells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Analysis: Following incubation, assess the cellular response using an appropriate assay, such as an MTT or CellTiter-Glo® assay for cell viability, or an Annexin V/PI staining assay for apoptosis.
-
Protocol for Synergistic Effect with Olaparib/Etoposide
This protocol is designed to evaluate the synergistic cytotoxicity of this compound with a PARP inhibitor or other DNA-damaging agents.
-
Procedure:
-
Follow steps 1 and 2 of the "General Cell Treatment Protocol".
-
Treatment: Treat cells with:
-
This compound alone (at a range of concentrations).
-
Olaparib or Etoposide alone (at a range of concentrations).
-
A combination of this compound and the second agent. This can be done by co-incubation for the desired duration.
-
-
Incubation: Incubate for 48-72 hours, or as determined by preliminary experiments.
-
Analysis: Measure cell viability or apoptosis. The results can be analyzed using software that calculates the Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for a cell-based experiment using this compound.
References
Application Notes and Protocols for Brca1-IN-1 and Olaparib Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the combination therapy of Brca1-IN-1, a novel small-molecule inhibitor of BRCA1, and Olaparib, a potent PARP (Poly ADP-ribose polymerase) inhibitor. The combination of these two agents leverages the principle of synthetic lethality to selectively target cancer cells with deficiencies in DNA damage repair pathways. Preclinical evidence suggests a synergistic inhibitory effect when this compound is used in combination with Olaparib, making this a promising strategy for cancer therapy, particularly in tumors with a dependency on BRCA1 and PARP-mediated DNA repair.[1]
This compound is an inhibitor of the BRCA1 protein, which plays a crucial role in the homologous recombination (HR) pathway of DNA double-strand break repair. It has an IC50 of 0.53 µM and a Ki of 0.71 µM.[1]
Olaparib is a well-established PARP inhibitor that blocks the repair of DNA single-strand breaks. In cells with compromised HR, such as those with BRCA1 mutations or inhibition, the accumulation of unrepaired single-strand breaks leads to the formation of cytotoxic double-strand breaks during DNA replication, resulting in cell death.
The combined inhibition of both BRCA1 and PARP is anticipated to induce a state of "BRCAness" even in cancer cells without inherent BRCA1 mutations, thereby expanding the potential clinical utility of PARP inhibitors.
Quantitative Data Summary
While specific quantitative data for the direct combination of this compound and Olaparib is not extensively published, the following tables present illustrative data based on typical findings for synergistic combinations of PARP inhibitors with other DNA damage response inhibitors. These tables are intended to provide a framework for the expected outcomes of such studies.
Table 1: In Vitro Cytotoxicity (IC50) of Single Agents and Combination
| Cell Line | Compound | IC50 (µM) |
| MDA-MB-436 (BRCA1 mutant) | This compound | 0.53[1] |
| Olaparib | ~1-5 | |
| This compound + Olaparib | < 0.5 (Anticipated) | |
| UWB1.289 (BRCA1 mutant) | Olaparib | 1.6 ± 0.9[2] |
| This compound + Olaparib | < 1.0 (Anticipated) | |
| SKOV3 (BRCA wild-type) | Olaparib | >10 |
| This compound + Olaparib | Lower than single agents (Anticipated) |
Table 2: Synergy Analysis (Illustrative)
| Cell Line | Combination | Synergy Score (e.g., Bliss Score or Combination Index) | Interpretation |
| MDA-MB-436 (BRCA1 mutant) | This compound + Olaparib | >10 (Bliss) or <1 (CI) | Synergistic |
| UWB1.289 (BRCA1 mutant) | This compound + Olaparib | >10 (Bliss) or <1 (CI) | Synergistic |
| SKOV3 (BRCA wild-type) | This compound + Olaparib | >5 (Bliss) or <1 (CI) | Potentially Synergistic |
Table 3: In Vivo Tumor Growth Inhibition (Illustrative Xenograft Model)
| Treatment Group | Dose | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | [Dose] mg/kg | 30-40 |
| Olaparib | [Dose] mg/kg | 40-50 |
| This compound + Olaparib | [Dose] mg/kg | > 80 (Synergistic) |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action for this compound and Olaparib Combination Therapy.
Caption: In Vitro Cell Viability Experimental Workflow.
Experimental Protocols
In Vitro Cell Viability Assay (MTT/MTS Assay)
This protocol is adapted for assessing the cytotoxic effects of this compound and Olaparib, both as single agents and in combination.
Materials:
-
Cancer cell lines (e.g., MDA-MB-436, UWB1.289, SKOV3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
Olaparib (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare serial dilutions of this compound and Olaparib in complete medium from stock solutions.
-
For combination treatment, prepare a matrix of concentrations for both drugs.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT/MTS Assay:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 values for each compound using non-linear regression analysis.
-
For combination treatments, calculate the Combination Index (CI) using the Chou-Talalay method (CompuSyn software) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is designed to quantify apoptosis induced by the combination therapy.
Materials:
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound, Olaparib, or the combination at predetermined concentrations (e.g., IC50 values) for 48 hours.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
-
Data Analysis:
-
Quantify the percentage of apoptotic cells in each treatment group.
-
Compare the levels of apoptosis induced by the combination treatment to that of the single agents.
-
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of the this compound and Olaparib combination in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cells for injection (e.g., MDA-MB-436)
-
Matrigel
-
This compound and Olaparib formulations for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS mixed with Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle, this compound alone, Olaparib alone, this compound + Olaparib).
-
-
Drug Administration:
-
Administer the drugs according to a predetermined schedule and route (e.g., oral gavage daily).
-
-
Tumor Measurement and Monitoring:
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze the statistical significance of the differences in tumor growth between the groups.
-
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines, reagents, and experimental setup. All animal studies must be conducted in accordance with institutional and national guidelines for animal welfare.
References
Experimental Design for In Vivo Studies of Brca1-IN-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of Brca1-IN-1, a novel small-molecule inhibitor of BRCA1. The protocols detailed below are intended to facilitate the design and execution of preclinical studies to assess the efficacy, pharmacokinetics, pharmacodynamics, and toxicity of this compound, both as a monotherapy and in combination with PARP inhibitors, leveraging the principle of synthetic lethality.
Introduction to this compound and Synthetic Lethality
This compound is a cell-permeable inhibitor that targets the BRCT domain of the BRCA1 protein, effectively disrupting its function in the DNA damage response (DDR) pathway. BRCA1 is a critical tumor suppressor protein involved in the homologous recombination (HR) pathway, which is a major mechanism for repairing DNA double-strand breaks (DSBs).[1] In cells with a deficiency in other DNA repair pathways, such as the base excision repair (BER) pathway, the inhibition of BRCA1 can lead to a synthetic lethal phenotype, resulting in cancer cell death.
Poly (ADP-ribose) polymerase (PARP) is a key enzyme in the BER pathway, responsible for repairing single-strand DNA breaks (SSBs). Inhibition of PARP leads to the accumulation of SSBs, which can collapse replication forks and generate DSBs. In cancer cells with a compromised HR pathway due to BRCA1 mutations or inhibition, these DSBs cannot be efficiently repaired, leading to genomic instability and apoptosis.[2][3][4] This synergistic interaction between BRCA1 and PARP inhibition forms the basis for a promising anti-cancer strategy.[1][5][6]
In Vivo Efficacy Studies using Xenograft Models
The in vivo efficacy of this compound, alone and in combination with a PARP inhibitor such as olaparib, can be evaluated using tumor xenograft models in immunocompromised mice. The choice of cell line is critical and should ideally be a human cancer cell line with a known BRCA1 mutation or deficiency.
Recommended Cell Lines and Mouse Models
| Cell Line | Cancer Type | BRCA1 Status | Recommended Mouse Model |
| SUM149PT | Triple-Negative Breast Cancer | Mutant | NOD scid gamma (NSG) or SCID |
| MDA-MB-436 | Triple-Negative Breast Cancer | Mutant | NOD scid gamma (NSG) or SCID |
| OVCAR8 | Ovarian Cancer | Promoter hypermethylation (BRCA1 deficient) | NOD scid gamma (NSG) or Athymic Nude |
| Patient-Derived Xenografts (PDX) | Ovarian or Breast Cancer | Characterized BRCA1 mutation | NOD scid gamma (NSG) |
Experimental Protocol: Subcutaneous Xenograft Model
Objective: To evaluate the anti-tumor activity of this compound as a monotherapy and in combination with olaparib in a BRCA1-deficient xenograft model.
Materials:
-
BRCA1-mutant cancer cells (e.g., SUM149PT)
-
Matrigel
-
Female immunodeficient mice (e.g., NSG mice, 6-8 weeks old)
-
This compound
-
Olaparib
-
Vehicle for drug formulation
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture BRCA1-mutant cancer cells under standard conditions.
-
Cell Implantation:
-
Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 2 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2 x 106 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
-
Treatment Initiation:
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Vehicle Control: Administer the vehicle used for drug formulation according to the same schedule as the treatment groups.
-
This compound Monotherapy: While a specific in vivo dosing for this compound is not yet established in published literature, a starting dose can be estimated based on its IC50 (0.53 µM) and formulation characteristics. A suggested starting point for dose-finding studies is in the range of 10-50 mg/kg, administered via intraperitoneal (i.p.) injection daily.
-
Olaparib Monotherapy: Administer olaparib at a dose of 50 mg/kg orally (p.o.) once daily.
-
Combination Therapy: Administer this compound (e.g., 10-50 mg/kg, i.p., daily) and olaparib (50 mg/kg, p.o., daily).
-
-
Efficacy Assessment:
-
Continue to measure tumor volume and body weight every 2-3 days.
-
Monitor for any signs of toxicity.
-
The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.
-
-
Tissue Collection: At the end of the study, euthanize the mice and collect tumor tissues and major organs for further analysis.
Data Presentation
Summarize the tumor growth data in a table for easy comparison between treatment groups.
| Treatment Group | Number of Mice (n) | Mean Tumor Volume at Day 0 (mm³) ± SEM | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 155 ± 12 | 1850 ± 210 | - |
| This compound | 10 | 160 ± 15 | 1100 ± 150 | 40.5 |
| Olaparib | 10 | 158 ± 13 | 950 ± 130 | 48.6 |
| This compound + Olaparib | 10 | 157 ± 14 | 350 ± 80 | 81.1 |
Note: The data in this table are hypothetical and for illustrative purposes only.
Pharmacokinetic (PK) Studies
Objective: To determine the pharmacokinetic profile of this compound in mice.
Protocol:
-
Administer a single dose of this compound to a cohort of mice (e.g., 10 mg/kg, i.p. or i.v.).
-
Collect blood samples at various time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via retro-orbital or tail vein sampling.
-
Process the blood to obtain plasma.
-
At the final time point, collect major organs (liver, kidney, tumor).
-
Analyze the concentration of this compound in plasma and tissue homogenates using a validated LC-MS/MS method.
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Pharmacodynamic (PD) Studies
Objective: To confirm target engagement of this compound and its effect on the PARP signaling pathway in vivo.
Protocol: Immunohistochemistry for Poly(ADP-ribose) (PAR)
-
Collect tumor tissues from the efficacy study at the endpoint.
-
Fix the tissues in 10% neutral buffered formalin and embed in paraffin.
-
Section the paraffin-embedded tissues (4-5 µm).
-
Perform immunohistochemistry using an antibody specific for PAR to assess the level of PARP activity. A decrease in PAR levels in the this compound and combination treatment groups would indicate effective inhibition of the DNA repair pathway.
Toxicity Studies
Objective: To evaluate the safety and tolerability of this compound.
Protocol:
-
Administer this compound at different dose levels to healthy mice for a specified duration (e.g., 14 or 28 days).
-
Monitor the mice daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
Visualization of Signaling Pathways and Workflows
This compound and PARP Inhibitor Synthetic Lethality Pathway
Caption: Synthetic lethality pathway of this compound and PARP inhibitor.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for in vivo xenograft efficacy study.
Logical Relationship of Experimental Components
Caption: Interrelationship of key experimental components.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. PARP inhibitors in BRCA1/BRCA2 germline mutation carriers with ovarian and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Synergistic targeting of BRCA1 mutated breast cancers with PARP and CDK2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Synergistic Effect of PARP Inhibitors and Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Brca1-IN-1 Mouse Model in Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the BRCA1 gene significantly increase the lifetime risk of developing breast and ovarian cancers. The BRCA1 protein is a critical component of the DNA damage response (DDR) pathway, particularly in the repair of DNA double-strand breaks (DSBs) through homologous recombination (HR).[1][2][3] Loss of BRCA1 function leads to genomic instability, a hallmark of cancer. Brca1-IN-1 is a cell-permeable small molecule inhibitor that targets the tandem BRCT (BRCA1 C-terminal) domains of the BRCA1 protein.[4][5] These domains are essential for mediating protein-protein interactions crucial for the recruitment of BRCA1 to sites of DNA damage and the subsequent activation of the HR repair pathway.[6][7][8] By inhibiting the function of the BRCT domains, this compound effectively mimics a BRCA1-deficient state, thereby sensitizing cancer cells to DNA-damaging agents and PARP inhibitors.[4][5][9]
This document provides detailed application notes and experimental protocols for utilizing this compound in a breast cancer mouse model, offering a valuable tool for preclinical research and drug development.
Data Presentation
In Vivo Efficacy of this compound in a BRCA1-Proficient Breast Cancer Xenograft Model
The following tables represent hypothetical data to illustrate the expected outcomes of an in vivo study evaluating this compound as a monotherapy and in combination with a PARP inhibitor (e.g., Olaparib).
Table 1: Tumor Growth Inhibition (TGI) in a BRCA1-Proficient Orthotopic Breast Cancer Mouse Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent TGI (%) | P-value vs. Vehicle |
| Vehicle Control | 10 mL/kg, p.o., daily | 1250 ± 150 | - | - |
| This compound | 50 mg/kg, i.p., daily | 980 ± 120 | 21.6 | < 0.05 |
| Olaparib | 50 mg/kg, p.o., daily | 1100 ± 140 | 12.0 | > 0.05 |
| This compound + Olaparib | 50 mg/kg each, daily | 450 ± 90 | 64.0 | < 0.001 |
Table 2: Survival Analysis
| Treatment Group | Median Survival (Days) | Percent Increase in Lifespan (%) | P-value vs. Vehicle |
| Vehicle Control | 25 | - | - |
| This compound | 30 | 20 | < 0.05 |
| Olaparib | 28 | 12 | > 0.05 |
| This compound + Olaparib | 45 | 80 | < 0.001 |
Table 3: Biomarker Modulation in Tumor Tissues (Day 21)
| Treatment Group | % Ki67 Positive Cells (Mean ± SD) | Cleaved Caspase-3 (Fold Change vs. Vehicle) | Cleaved PARP (Fold Change vs. Vehicle) |
| Vehicle Control | 45 ± 5 | 1.0 | 1.0 |
| This compound | 35 ± 4 | 1.8 | 1.5 |
| Olaparib | 40 ± 6 | 1.2 | 2.5 |
| This compound + Olaparib | 15 ± 3 | 4.5 | 5.0 |
Experimental Protocols
Orthotopic Implantation of Breast Cancer Cells
This protocol describes the implantation of human breast cancer cells (e.g., MDA-MB-231, a triple-negative breast cancer cell line) into the mammary fat pad of immunodeficient mice.
Materials:
-
Human breast cancer cells (e.g., MDA-MB-231)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools (forceps, scissors)
-
27-30 gauge needles and syringes
Procedure:
-
Culture breast cancer cells to 70-80% confluency.
-
On the day of injection, harvest cells by trypsinization, wash with PBS, and resuspend in serum-free medium/PBS.
-
Count the cells and adjust the concentration to 1 x 10⁷ cells/mL.
-
Mix the cell suspension 1:1 with Matrigel® on ice to a final concentration of 5 x 10⁶ cells/mL.
-
Anesthetize the mouse using isoflurane.
-
Locate the fourth inguinal mammary fat pad.
-
Make a small incision (2-3 mm) in the skin to expose the mammary fat pad.
-
Gently inject 100 µL of the cell/Matrigel suspension (5 x 10⁵ cells) into the fat pad.
-
Close the incision with surgical clips or sutures.
-
Monitor the mice for tumor growth by palpation and caliper measurements twice weekly.
In Vivo Administration of this compound
This protocol outlines the administration of this compound to tumor-bearing mice. Note: This is a hypothetical protocol and optimal dosing and scheduling should be determined empirically.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Tumor-bearing mice
-
Syringes and needles for injection
Procedure:
-
Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups.
-
Prepare a stock solution of this compound in 100% DMSO.
-
On each treatment day, dilute the stock solution with the vehicle to the final desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 10 mL/kg injection volume).
-
Administer this compound or vehicle control via intraperitoneal (i.p.) injection daily for the duration of the study (e.g., 21 days).
-
Monitor tumor growth and animal body weight twice weekly.
Western Blot Analysis
This protocol describes the detection of BRCA1, cleaved PARP, and γH2AX in tumor tissue lysates.
Materials:
-
Tumor tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRCA1, anti-cleaved PARP, anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Excise tumors and snap-freeze in liquid nitrogen.
-
Homogenize the tumor tissue in RIPA buffer.
-
Centrifuge the lysate to pellet debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
Immunohistochemistry (IHC)
This protocol details the staining of Ki67 and cleaved caspase-3 in formalin-fixed, paraffin-embedded (FFPE) tumor sections.
Materials:
-
FFPE tumor sections (5 µm)
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibodies (anti-Ki67, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinize and rehydrate the tumor sections.
-
Perform heat-induced antigen retrieval.
-
Quench endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with blocking solution.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Image the slides and quantify the staining.
Signaling Pathway Visualization
The following diagram illustrates the proposed mechanism of action of this compound in the context of the DNA damage response pathway.
References
- 1. DNA Damage Response Mediated through BRCA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRCA1 - Wikipedia [en.wikipedia.org]
- 3. BRCA1 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. Discovery of cell-permeable inhibitors that target the BRCT domain of BRCA1 protein by using a small-molecule microarray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BRCA1 and Its Vulnerable C-Terminal BRCT Domain: Structure, Function, Genetic Mutations and Links to Diagnosis and Treatment of Breast and Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meridian.allenpress.com [meridian.allenpress.com]
- 8. BRCT Domains: Structure, Functions, and Implications in Disease—New Therapeutic Targets for Innovative Drug Discovery against Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of BRCT(BRCA1)-phosphoprotein interaction enhances the cytotoxic effect of Olaparib in breast cancer cells: A proof of concept study for synthetic lethal therapeutic option - PMC [pmc.ncbi.nlm.nih.gov]
Application of Brca1-IN-1 in High-Throughput Screening: A Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Brca1-IN-1 is a novel, cell-permeable small molecule inhibitor of the Breast Cancer 1 (BRCA1) protein. It functions by targeting the tandem BRCT (BRCA1 C-terminal) domains of BRCA1, thereby disrupting its protein-protein interactions and inhibiting its role in DNA damage repair.[1] This inhibitory action makes this compound a valuable tool for high-throughput screening (HTS) campaigns aimed at identifying novel anti-cancer therapeutics, particularly those that exploit the concept of synthetic lethality. By functionally mimicking a BRCA1-deficient state, this compound can be used to screen for compounds that are selectively lethal to cells with compromised DNA repair pathways. This document provides detailed application notes and protocols for the use of this compound in HTS, with a focus on synergistic screening with PARP inhibitors.
Mechanism of Action and Key Applications
BRCA1 is a critical tumor suppressor protein involved in the homologous recombination (HR) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs). Mutations or deficiencies in BRCA1 lead to impaired HR and increased genomic instability, a hallmark of many cancers. This compound inhibits the function of BRCA1, creating a "BRCAness" phenotype in cells with wild-type BRCA1.[1]
The primary application of this compound in HTS is to identify compounds that exhibit synthetic lethality with BRCA1 inhibition. The most prominent example is the synergistic effect observed with Poly (ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib. PARP is essential for the repair of single-strand DNA breaks. In cells treated with a PARP inhibitor, these single-strand breaks escalate to toxic DSBs during DNA replication. In normal cells, these DSBs are efficiently repaired by the HR pathway. However, in cells where BRCA1 function is compromised by this compound, the HR pathway is inefficient, leading to the accumulation of lethal DNA damage and subsequent cell death.
Key Applications:
-
Synergistic Drug Screening: Identifying novel compounds that show enhanced cytotoxicity when combined with this compound.
-
Sensitizing Screens: Screening for agents that sensitize cancer cells to existing therapies (e.g., chemotherapy, radiation) in the presence of this compound.
-
Mechanism of Action Studies: Elucidating cellular pathways that become critical for survival upon BRCA1 inhibition.
-
Validation of the "BRCAness" Phenotype: Using this compound as a tool to study the consequences of transient BRCA1 inhibition.
Data Presentation: Quantitative Analysis of this compound Activity
The following table summarizes the key quantitative data for this compound. This information is essential for designing and interpreting HTS experiments.
| Parameter | Value | Reference |
| IC50 | 0.53 µM | [1] |
| Ki | 0.71 µM | [1] |
Note: The IC50 and Ki values were determined in the original study that discovered this compound.[1] These values serve as a starting point for determining the optimal concentration of this compound for HTS assays. It is recommended that researchers perform their own dose-response experiments in their specific cell line and assay system to determine the optimal working concentration.
Experimental Protocols
Protocol 1: High-Throughput Synergistic Viability Screen with this compound and a Compound Library
This protocol describes a high-throughput cell viability screen to identify compounds that exhibit synergistic cytotoxicity with this compound in a 384-well format.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, U2OS)
-
This compound (stock solution in DMSO)
-
Compound library (solubilized in DMSO)
-
Olaparib (positive control, stock solution in DMSO)
-
Complete cell culture medium
-
384-well clear-bottom, black-walled tissue culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or similar)
-
Automated liquid handling system
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Resuspend cells in complete medium to a final concentration of 1 x 105 cells/mL.
-
Using an automated dispenser, seed 40 µL of the cell suspension into each well of the 384-well plates (4,000 cells/well).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Plating (Dose-Response Matrix):
-
Prepare a dose-response matrix of this compound and the library compounds. A common approach is a 6x6 or 8x8 matrix.
-
This compound Preparation: Prepare a serial dilution of this compound in complete medium. A typical concentration range could be 0.1 µM to 10 µM.
-
Library Compound Preparation: Prepare serial dilutions of the library compounds in complete medium. The concentration range will depend on the specific library.
-
Positive Control: Prepare a serial dilution of Olaparib to be run in parallel as a positive control for synergy with this compound.
-
Controls: Include wells with vehicle (DMSO) only, this compound only, and library compound only.
-
Using an automated liquid handler, add 10 µL of the appropriate compound dilutions to the cell plates. The final volume in each well will be 50 µL.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.
-
-
Cell Viability Measurement:
-
Equilibrate the plates and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Read the luminescence or fluorescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (100% viability) and a background control (media only, 0% viability).
-
Generate dose-response curves for each compound alone and in combination with this compound.
-
Calculate synergy scores using a suitable model such as the Bliss independence model, Loewe additivity model, or the Zero Interaction Potency (ZIP) model.
-
Identify "hits" as compounds that exhibit a synergy score above a predefined threshold.
-
Protocol 2: High-Throughput Homologous Recombination (HR) Reporter Assay
This protocol utilizes a cell-based reporter assay to screen for compounds that inhibit the HR pathway in the presence of this compound.
Materials:
-
U2OS-DR-GFP cell line (or other suitable HR reporter cell line)
-
I-SceI expression vector
-
Transfection reagent
-
This compound (stock solution in DMSO)
-
Compound library (solubilized in DMSO)
-
Complete cell culture medium
-
96-well or 384-well plates
-
Flow cytometer with high-throughput sampling capabilities
Procedure:
-
Cell Seeding:
-
Seed U2OS-DR-GFP cells in 96-well or 384-well plates at a density that will result in 70-80% confluency at the time of analysis.
-
Incubate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with this compound at a predetermined optimal concentration (e.g., 1 µM) and the library compounds at a single concentration or in a dose-response format.
-
Include appropriate vehicle and positive controls (e.g., a known HR inhibitor).
-
Incubate for 24 hours.
-
-
Induction of DNA Double-Strand Breaks:
-
Transfect the cells with the I-SceI expression vector using a suitable transfection reagent according to the manufacturer's protocol. This will induce a specific DSB in the DR-GFP reporter cassette.
-
Incubate for 48 hours to allow for DSB formation and repair.
-
-
Flow Cytometry Analysis:
-
Trypsinize the cells and resuspend them in FACS buffer (PBS with 1% FBS).
-
Analyze the percentage of GFP-positive cells using a high-throughput flow cytometer. A decrease in the percentage of GFP-positive cells indicates inhibition of the HR pathway.
-
-
Data Analysis:
-
Normalize the percentage of GFP-positive cells to the vehicle-treated control.
-
Identify hits as compounds that significantly reduce the percentage of GFP-positive cells in the presence of this compound.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound induced synthetic lethality with PARP inhibitors.
Caption: Experimental workflow for a high-throughput synergistic viability screen.
Caption: Logical relationship of this compound action and synthetic lethality.
References
Troubleshooting & Optimization
Brca1-IN-1 cytotoxicity assay in non-cancerous cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers conducting cytotoxicity assays with Brca1-IN-1 in non-cancerous cell lines. As specific data for this compound is not publicly available, this guide draws upon the established mechanisms of BRCA1 inhibitors, primarily PARP inhibitors, and general best practices for cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for a BRCA1 inhibitor like this compound in non-cancerous cells?
A1: The BRCA1 protein is crucial for repairing DNA damage, particularly double-strand breaks, through a high-fidelity process called homologous recombination (HR).[1][2] In healthy, non-cancerous cells, BRCA1 helps maintain genomic stability.[1] A BRCA1 inhibitor is designed to interfere with this DNA repair mechanism. While the primary therapeutic strategy for BRCA1 inhibitors is to induce "synthetic lethality" in cancer cells that already have a compromised DNA repair system (e.g., BRCA1 mutations), these inhibitors can also affect normal cells.[1][2] The most well-known class of drugs that exploit BRCA1 deficiencies are PARP (Poly ADP-Ribose Polymerase) inhibitors.[1] These drugs can trap PARP enzymes on DNA, leading to an accumulation of DNA damage that can be toxic even to healthy cells, particularly those that are rapidly dividing.[3][4] Therefore, this compound is expected to disrupt DNA repair, and at sufficient concentrations, may lead to cytotoxicity in non-cancerous cell lines.
Q2: Why am I observing cytotoxicity in my non-cancerous cell line with this compound?
A2: Observing cytotoxicity in a non-cancerous cell line treated with a BRCA1 inhibitor is not entirely unexpected. While the effect is more pronounced in cells with existing DNA repair defects, these inhibitors can still be toxic to normal cells.[3] This toxicity can stem from the inhibitor's primary mechanism of disrupting DNA repair, leading to an accumulation of DNA lesions that overwhelm the cell's repair capacity.[4] Additionally, some inhibitors, like certain PARP inhibitors, can have "off-target" effects, inhibiting other crucial cellular proteins like kinases, which could contribute to cytotoxicity.[5][6]
Q3: What are the key differences between a cytotoxicity assay and a cell viability assay?
A3: While often used interchangeably, there is a subtle distinction. Cell viability assays measure parameters of healthy, functional cells, such as metabolic activity or ATP content.[7] A decrease in these parameters can indicate a reduction in cell health. Cytotoxicity assays , on the other hand, directly measure the extent of cell damage or death, often by assessing the integrity of the cell membrane (e.g., through enzyme leakage or the uptake of impermeable dyes).[8][9]
Q4: Which type of cytotoxicity assay is most suitable for assessing the effects of this compound?
A4: The choice of assay depends on your specific research question and available equipment. Common and reliable methods include:
-
LDH Release Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[9] This is a direct measure of membrane integrity.
-
Membrane Impermeable Dyes: Dyes like propidium iodide or trypan blue can only enter cells with compromised membranes, allowing for the quantification of dead cells.[10]
-
Metabolic Assays (e.g., MTT, MTS, XTT): These colorimetric assays measure the metabolic activity of a cell population, which is an indirect measure of viability. A decrease in metabolic activity can indicate cytotoxicity.[11]
-
ATP-Based Assays: Measure the amount of ATP in a cell population, which correlates with the number of viable cells.[7]
For a comprehensive analysis, it is often recommended to use a combination of assays that measure different cellular parameters.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Variability Between Replicate Wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure thorough mixing of cell suspension before seeding.- Use a multichannel pipette for consistency and avoid introducing bubbles.- To mitigate evaporation, avoid using the outer wells of the plate or ensure proper humidification in the incubator.[10] |
| High Background Signal in "No Cell" Control Wells | - Contamination of media or reagents- Reagent instability | - Use fresh, sterile media and reagents.- Ensure proper storage of assay reagents as per the manufacturer's instructions. |
| Low Signal or No Response to Positive Control | - Inactive positive control- Incorrect assay procedure- Insufficient incubation time | - Use a fresh, validated positive control for cytotoxicity (e.g., a known cytotoxic compound).- Carefully review and follow the assay protocol.- Optimize the incubation time for the positive control to induce a measurable effect. |
| Unexpectedly High Cytotoxicity at Low this compound Concentrations | - Error in compound dilution- Solvent toxicity- Cell line hypersensitivity | - Prepare fresh serial dilutions of this compound and verify concentrations.- Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells. Run a solvent-only control.[12]- Characterize the sensitivity of your specific non-cancerous cell line to DNA damaging agents. |
| Results Not Reproducible | - Variation in cell passage number or health- Inconsistent incubation conditions | - Use cells within a consistent and low passage number range.- Ensure consistent incubator temperature, CO2, and humidity levels between experiments. |
Experimental Protocols
General Protocol for a Colorimetric Cytotoxicity Assay (e.g., MTT Assay)
This protocol provides a general framework. Specific details may need to be optimized for your cell line and this compound.
Materials:
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Positive control for cytotoxicity (e.g., doxorubicin)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.
-
Include appropriate controls:
-
Untreated cells (vehicle control): Cells treated with medium containing the same concentration of solvent used to dissolve this compound.
-
Positive control: Cells treated with a known cytotoxic agent.
-
Blank (no cells): Wells containing only culture medium.
-
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
-
Data Acquisition:
-
Read the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Visualizations
Caption: Mechanism of BRCA1 and the effect of an inhibitor.
Caption: General workflow for a cytotoxicity assay.
Caption: Troubleshooting decision tree for cytotoxicity assays.
References
- 1. What are BRCA1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. icr.ac.uk [icr.ac.uk]
- 6. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Brca1-IN-1 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Brca1-IN-1, a small-molecule inhibitor of the BRCA1 BRCT domain.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, cell-permeable small-molecule inhibitor that targets the tandem BRCT (BRCA1 C Terminus) domains of the BRCA1 protein.[1][2] The BRCT domain is crucial for BRCA1's role in DNA damage response and cell cycle regulation by mediating protein-protein interactions with phosphorylated proteins involved in these pathways.[1][3] By binding to the BRCT domains, this compound disrupts these interactions, effectively inhibiting BRCA1's function in homologous recombination (HR), a major DNA double-strand break repair pathway.[1][2] This mimics a BRCA1-deficient state, making cancer cells more susceptible to DNA damaging agents.
Q2: What is the rationale for using this compound in combination with other therapies?
A2: The inhibition of BRCA1 by this compound induces a state of "BRCAness," or homologous recombination deficiency (HRD).[4] This creates a synthetic lethal interaction with inhibitors of Poly(ADP-ribose) polymerase (PARP), such as Olaparib.[2] PARP inhibitors are effective in cancers with pre-existing HRD, and this compound can sensitize BRCA1-proficient cancer cells to PARP inhibition.[2] Additionally, this compound shows synergistic effects when combined with topoisomerase II inhibitors like Etoposide and ionizing radiation, which cause DNA damage that cannot be efficiently repaired in the absence of functional BRCA1.[2]
Q3: What are the known IC50 and Ki values for this compound?
A3: this compound has a reported half-maximal inhibitory concentration (IC50) of 0.53 µM and an equilibrium dissociation constant (Ki) of 0.71 µM.[1][2]
Q4: How can I confirm that this compound is active in my cell line?
A4: You can assess the activity of this compound by observing downstream effects of BRCA1 inhibition. This includes a reduction in homologous recombination efficiency, which can be measured using assays like the DR-GFP reporter assay.[5][6] You can also look for increased sensitivity to PARP inhibitors or other DNA damaging agents through cell viability assays. Furthermore, you can monitor for an increase in markers of DNA damage, such as γH2AX foci, via immunofluorescence or Western blotting.
Q5: What are the potential mechanisms of resistance to this compound?
A5: While specific resistance mechanisms to this compound are still under investigation, they are likely to overlap with mechanisms of resistance to PARP inhibitors in BRCA1-mutant cancers. These can include:
-
Restoration of Homologous Recombination: Secondary mutations in BRCA1 or other HR pathway genes could potentially restore HR function.
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein, could reduce the intracellular concentration of this compound.
-
Target Modification: Although less common for small molecule inhibitors, mutations in the BRCA1 BRCT domain could prevent this compound binding.
-
Upregulation of Parallel DNA Repair Pathways: Cancer cells might develop a reliance on alternative, more error-prone DNA repair pathways like non-homologous end joining (NHEJ).[7]
Troubleshooting Guides
Problem 1: this compound shows no or low efficacy in my cancer cell line.
| Possible Cause | Troubleshooting Step |
| Cell line is inherently resistant. | - Confirm BRCA1 status of your cell line. Cells with pre-existing BRCA1 mutations may not show a significant response. - Assess the expression levels of drug efflux pumps. |
| Incorrect dosage or treatment duration. | - Perform a dose-response curve to determine the optimal IC50 in your specific cell line. - Extend the treatment duration to observe effects on cell proliferation and viability. |
| Compound instability. | - Ensure proper storage of this compound according to the manufacturer's instructions. - Prepare fresh dilutions for each experiment. |
| Suboptimal cell culture conditions. | - Maintain cells in a healthy, logarithmic growth phase. - Ensure consistent cell seeding densities. |
Problem 2: Difficulty in establishing a this compound-resistant cell line.
| Possible Cause | Troubleshooting Step |
| Drug concentration is too high. | - Start with a low concentration of this compound (e.g., below the IC50) and gradually increase the dose over several passages. This allows for the selection of resistant clones without causing widespread cell death. |
| Insufficient treatment duration. | - Resistance development is a gradual process. Continue passaging the cells in the presence of the inhibitor for an extended period (weeks to months). |
| Cell line is not genetically plastic. | - Some cell lines may have a lower propensity to develop resistance. Consider using a different cell line known for its ability to acquire drug resistance. |
Problem 3: Inconsistent results in combination therapy experiments.
| Possible Cause | Troubleshooting Step |
| Suboptimal drug ratio and scheduling. | - Perform a synergy analysis (e.g., using the Chou-Talalay method) to determine the optimal concentration ratio of this compound and the combination drug. - Test different treatment schedules (e.g., sequential vs. concurrent administration). |
| Off-target effects of the combination drug. | - Verify the specificity of the combination agent and consider using alternative drugs targeting the same pathway. |
| Cellular context dependency. | - The synergistic effect may be cell-line specific. Confirm your findings in multiple relevant cell lines. |
Quantitative Data Summary
Table 1: this compound Inhibitory Activity
| Parameter | Value | Reference |
| IC50 | 0.53 µM | [1][2] |
| Ki | 0.71 µM | [1][2] |
Table 2: Synergistic Effects with this compound
| Combination Agent | Cancer Type Context | Observed Effect | Reference |
| Olaparib (PARP inhibitor) | Cancers with functional BRCA1 | Enhanced cell killing (Synthetic Lethality) | [2] |
| Etoposide (Topoisomerase II inhibitor) | Cancers with functional BRCA1 | Increased apoptosis and cell death | [2] |
| Ionizing Radiation | Cancers with functional BRCA1 | Sensitization to radiation-induced cell death | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine IC50 of this compound
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2x serial dilution of this compound in complete culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM). Include a vehicle control (e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add 10 µL of a cell viability reagent (e.g., MTT, PrestoBlue, or CellTiter-Glo) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the readings to the vehicle control and plot the cell viability against the log of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blotting to Assess Downstream Effects of this compound
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle-treated control.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-CHK1, RAD51, γH2AX) overnight at 4°C. Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal loading.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in inhibiting BRCA1-mediated DNA repair.
References
- 1. BRCA1 and Its Vulnerable C-Terminal BRCT Domain: Structure, Function, Genetic Mutations and Links to Diagnosis and Treatment of Breast and Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BRCT Protein Domain | Cell Signaling Technology [cellsignal.com]
- 4. Chk1 inhibition-induced BRCAness synergizes with olaparib in p53-deficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying the Effects of BRCA1 Mutations on Homologous Recombination using Cells that Express Endogenous Wild-type BRCA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay for Site-Specific Homologous Recombination Activity in Adherent Cells, Suspension Cells, and Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Technical Support Center: Brca1-IN-1 Animal Model Delivery
Welcome to the technical support center for the use of Brca1-IN-1 in animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vivo studies with this novel BRCA1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, cell-permeable small molecule inhibitor that targets the tandem BRCT (BRCA1 C Terminus) domains of the BRCA1 protein.[1] BRCA1 is a critical tumor suppressor protein involved in the repair of DNA double-strand breaks through the homologous recombination (HR) pathway.[2][3] By binding to the BRCT domains, this compound effectively inhibits the function of BRCA1, mimicking a genetic knockdown.[1] This disruption of the HR pathway can sensitize cancer cells to DNA-damaging agents and PARP (Poly ADP-Ribose Polymerase) inhibitors, a concept known as synthetic lethality.[1]
Q2: What are the main challenges in delivering this compound in animal models?
A2: Like many small molecule inhibitors, this compound is inherently hydrophobic. This property can lead to several challenges in animal models, including:
-
Poor aqueous solubility: Difficulty in preparing stable and homogenous formulations for injection.
-
Low bioavailability: Inefficient absorption and distribution to the target tumor tissue after systemic administration.
-
Vehicle-related toxicity: The need for potentially toxic solvents or surfactants to dissolve the compound.
-
Rapid metabolism and clearance: Leading to a short half-life and the need for frequent administration.
Q3: What are some recommended starting points for formulating this compound for in vivo studies?
A3: Due to its hydrophobic nature, a common starting point for formulating this compound is to use a vehicle composed of a mixture of solvents. A widely used vehicle for such compounds is a ternary mixture, often referred to as "DMSO/PEG/Saline" or "DMSO/Cremophor/Saline". A suggested starting formulation could be:
-
10% DMSO (Dimethyl sulfoxide): To initially dissolve the compound.
-
40% PEG300 (Polyethylene glycol 300): A biocompatible co-solvent that helps maintain solubility.
-
50% Saline or PBS (Phosphate-buffered saline): The aqueous component to make the solution isotonic.
It is crucial to prepare this formulation fresh before each use and to visually inspect for any precipitation. Further optimization of the vehicle composition may be necessary based on the required dose and observed toxicity.
Q4: How can I assess the stability of my this compound formulation?
A4: Before administering to animals, it is essential to ensure the stability of your formulation. This can be done by:
-
Visual Inspection: Check for any signs of precipitation or phase separation over a period relevant to your experiment (e.g., a few hours at room temperature).
-
Dynamic Light Scattering (DLS): To check for the formation of nanoparticles or aggregates.
-
High-Performance Liquid Chromatography (HPLC): To quantify the concentration of this compound in the formulation over time and to check for any degradation products.
Q5: What are the potential toxicities associated with this compound or its vehicle, and how can I monitor for them?
A5: Toxicity can arise from the inhibitor itself or the delivery vehicle. Animals should be closely monitored for:
-
General health: Body weight loss, changes in behavior, ruffled fur.
-
Vehicle-related toxicity: DMSO can cause local irritation at the injection site. Some surfactants like Cremophor EL can cause hypersensitivity reactions.
-
BRCA1 inhibition-related toxicity: Since BRCA1 is involved in maintaining genomic stability, systemic inhibition could potentially lead to hematological toxicities.[4][5] Monitoring complete blood counts (CBCs) can be informative.
A pilot study with a small cohort of animals is recommended to assess the maximum tolerated dose (MTD) of your specific this compound formulation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in the formulation | - Poor solubility in the chosen vehicle.- Temperature changes.- Incorrect order of mixing components. | - Increase the proportion of organic co-solvents (e.g., DMSO, PEG300).- Gently warm the solution (ensure this compound is heat-stable).- Always add the aqueous component (saline/PBS) last and slowly while vortexing. |
| No observable phenotype or target engagement in vivo | - Insufficient dose or bioavailability.- Rapid metabolism or clearance of the compound.- Ineffective route of administration. | - Perform a dose-response study.- Consider a different formulation to improve solubility and absorption (e.g., using cyclodextrins or lipid-based formulations).- Switch to a more direct route of administration (e.g., intraperitoneal or intravenous if possible).- Analyze plasma and tumor tissue for compound concentration (pharmacokinetics). |
| High toxicity or mortality in the animal cohort | - Toxicity of the this compound compound at the administered dose.- Toxicity of the vehicle.- Hypersensitivity reaction. | - Perform a dose-escalation study to determine the MTD.- Include a vehicle-only control group to assess vehicle-specific toxicity.- Consider alternative, less toxic vehicles (e.g., solutions with cyclodextrins). |
| Inconsistent results between experiments | - Instability of the formulation.- Inconsistent dosing volume or technique.- Inter-animal variability. | - Prepare the formulation fresh for each experiment and verify its stability.- Ensure accurate and consistent administration techniques.- Increase the number of animals per group to improve statistical power. |
Quantitative Data
The following table summarizes the known in vitro quantitative data for this compound. Currently, detailed in vivo pharmacokinetic and toxicity data for this compound are not widely available in the public domain. Researchers are encouraged to perform initial dose-finding and toxicity studies for their specific animal model and formulation.
| Parameter | Value | Reference |
| IC₅₀ (BRCA1) | 0.53 µM | [1] |
| Kᵢ (BRCA1) | 0.71 µM | [1] |
Experimental Protocols
Suggested Protocol for Formulation of this compound for In Vivo Administration
This protocol is a general guideline and may require optimization.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile, low-protein binding microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles appropriate for the intended route of administration
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Dissolution: Add the required volume of DMSO to the powder to create a concentrated stock solution (e.g., 100 mg/mL). Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) may aid dissolution.
-
Addition of Co-solvent: Add the required volume of PEG300 to the DMSO solution. Vortex until the solution is clear and homogenous.
-
Addition of Aqueous Phase: Slowly add the sterile saline or PBS to the mixture while continuously vortexing. This is a critical step to prevent precipitation. The final solution should be clear.
-
Final Formulation: The final formulation (e.g., 10% DMSO, 40% PEG300, 50% saline) should be administered to the animals immediately or within a short period, after verifying its stability.
-
Administration: Administer the formulation to the animals via the chosen route (e.g., intraperitoneal injection). The injection volume should be appropriate for the size of the animal (e.g., 100 µL for a 20-25g mouse).
Important Considerations:
-
Always include a vehicle-only control group in your experiments.
-
The final concentration of DMSO should be kept as low as possible, ideally below 10%, to minimize toxicity.
-
Perform a small pilot study to determine the tolerability of the formulation and the effective dose range.
Visualizations
Below are diagrams illustrating the relevant signaling pathway and a general experimental workflow.
Caption: Signaling pathway of BRCA1 in DNA repair and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo testing of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BRCA1 - Wikipedia [en.wikipedia.org]
- 3. BRCA1 involvement in toxicological responses and human cancer etiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment related toxicity in BRCA1-associated epithelial ovarian cancer – is DNA repairing impairment associated with more adverse events? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hematologic toxicity in BRCA1 and BRCA2 mutation carriers during chemotherapy: A retrospective matched cohort study - PMC [pmc.ncbi.nlm.nih.gov]
minimizing variability in Brca1-IN-1 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Brca1-IN-1. Our goal is to help you minimize variability in your experimental results and effectively utilize this inhibitor in your studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel small-molecule inhibitor that targets the tandem BRCA1 C-Terminal (BRCT) domains of the BRCA1 protein.[1][2][3] The BRCT domain is crucial for protein-protein interactions within the DNA damage response (DDR) pathway.[1][2][3] Specifically, it recognizes and binds to phosphorylated proteins, such as BACH1 and CtIP, which are essential for homologous recombination (HR), a major pathway for repairing DNA double-strand breaks (DSBs).[2][4] By binding to the BRCT domains, this compound disrupts these critical interactions, thereby inhibiting HR-mediated DNA repair.[5] This inhibition of BRCA1's function can sensitize cancer cells to DNA-damaging agents and PARP inhibitors, a concept known as synthetic lethality.[5]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability and performance, this compound should be handled and stored according to the following guidelines:
-
Storage of Solid Compound: Store the solid form of this compound at -20°C for long-term storage (up to 3 years) or at 4°C for short-term storage (up to 2 years).
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent such as DMSO. Ensure the compound is fully dissolved; gentle warming or sonication may be used to aid dissolution.[6]
-
Stock Solution Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to two years or at -20°C for up to one year.[6]
-
Working Solution Preparation: When preparing working solutions for cell culture experiments, dilute the stock solution in your chosen cell culture medium to the desired final concentration immediately before use. Due to the potential for degradation in aqueous solutions, it is not recommended to store diluted working solutions for extended periods.
Q3: In which cell lines is this compound expected to be most effective?
A3: The efficacy of this compound is closely linked to the cellular reliance on the homologous recombination (HR) pathway for DNA repair. Therefore, it is expected to be most effective in cancer cell lines that are proficient in HR. By inhibiting this pathway, this compound can induce a "BRCA-like" phenotype, making the cells more susceptible to DNA-damaging agents and PARP inhibitors. Its effectiveness can be particularly pronounced in combination therapies. While specific IC50 values for this compound across a wide range of cell lines are not extensively published in the readily available literature, its utility has been suggested in sensitizing tumor cells to therapies like ionizing radiation and PARP inhibitors.[5]
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding. Pipette gently and consistently to avoid disturbing the cell monolayer. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Incomplete dissolution of this compound | Ensure the stock solution is fully dissolved before preparing working solutions. Visually inspect for any precipitate. If necessary, briefly sonicate the stock solution. | |
| Lower than expected potency (high IC50) | Degradation of this compound | Prepare fresh working solutions from a properly stored, aliquoted stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell line is resistant or has low reliance on HR | Consider using a different cell line known to be dependent on the BRCA1 pathway. Alternatively, use this compound in combination with a DNA-damaging agent or PARP inhibitor to assess its sensitizing effect. | |
| High serum concentration in media | High protein content in the serum may bind to the inhibitor, reducing its effective concentration. Consider reducing the serum percentage during the treatment period if compatible with your cell line's health. | |
| Cell death in control (vehicle-treated) wells | High concentration of DMSO | Ensure the final concentration of the vehicle (e.g., DMSO) in the culture medium is low (typically ≤ 0.5%) and is consistent across all wells, including controls. |
| Contamination | Regularly check for microbial contamination in your cell cultures. Use sterile techniques and regularly test for mycoplasma. | |
| Inconsistent results between experiments | Lot-to-lot variability of this compound | If possible, purchase a larger batch of the inhibitor to use across multiple experiments. If switching to a new lot, perform a pilot experiment to confirm consistent activity. |
| Variation in cell passage number | Use cells within a consistent and defined passage number range for all experiments, as cellular characteristics can change over time in culture. | |
| Differences in incubation times or conditions | Strictly adhere to the same incubation times, temperature, and CO2 levels for all experiments to ensure reproducibility. |
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 (BRCA1 inhibition) | 0.53 µM | [5] |
| Ki (BRCA1 inhibition) | 0.71 µM | [5] |
Note: IC50 values can be cell-line dependent. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Experimental Protocols
1. General Protocol for Preparing this compound Stock Solution
-
Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used if necessary.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
2. Protocol for a Chemosensitization Assay using this compound and a PARP Inhibitor
This protocol outlines a general procedure to assess the ability of this compound to sensitize cancer cells to a PARP inhibitor (e.g., Olaparib).
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (typically 2,000-5,000 cells/well).
-
Incubate for 24 hours to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the PARP inhibitor in cell culture medium.
-
Treat cells with:
-
Vehicle control (e.g., DMSO).
-
This compound alone (at a fixed, sub-lethal concentration).
-
PARP inhibitor alone (in a dose-response range).
-
A combination of the fixed concentration of this compound and the dose-response range of the PARP inhibitor.
-
-
Incubate the cells for a period appropriate for the cell line and the drugs being tested (typically 72-96 hours).
-
-
Cell Viability Assessment:
-
After the incubation period, measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
-
Data Analysis:
-
Calculate the IC50 of the PARP inhibitor alone and in combination with this compound. A significant decrease in the IC50 of the PARP inhibitor in the presence of this compound indicates a synergistic or sensitizing effect.
-
Visualizations
BRCA1 Signaling Pathway and this compound Inhibition
Caption: BRCA1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Characterization
Caption: A typical experimental workflow for characterizing this compound.
References
Navigating Brca1-IN-1: A Guide to Quality Control and Experimental Success
Technical Support Center
For researchers and drug development professionals working with the BRCA1 inhibitor, Brca1-IN-1, ensuring the quality and consistency of the compound is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive technical support resource, including troubleshooting advice and frequently asked questions, to address common challenges encountered when using this compound from various suppliers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor that targets the BRCA1 protein.[1] Specifically, it binds to the BRCT domains of BRCA1, which are crucial for its role in DNA damage repair and cell cycle regulation.[1] By inhibiting BRCA1, this compound can sensitize tumor cells to other DNA-damaging agents, such as PARP inhibitors (e.g., Olaparib) and topoisomerase II inhibitors (e.g., Etoposide).[1] This mechanism is based on the concept of synthetic lethality, where inhibiting two DNA repair pathways simultaneously is highly effective in killing cancer cells.[2]
Q2: What are the key quality control parameters to consider when purchasing this compound?
A2: When sourcing this compound, it is crucial to obtain a comprehensive Certificate of Analysis (CoA) from the supplier. Key parameters to scrutinize include:
-
Purity: Typically determined by High-Performance Liquid Chromatography (HPLC). A purity of ≥98% is generally recommended for cellular assays.
-
Identity: Confirmed by methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure the correct molecular structure.
-
Solubility: Information on suitable solvents and maximum concentrations is essential for preparing stock solutions.
-
Appearance: The physical state (e.g., solid, powder) and color should be consistent with the supplier's specifications.
Q3: My this compound is not dissolving properly. What should I do?
A3: this compound is typically soluble in organic solvents like DMSO. If you are experiencing solubility issues, consider the following:
-
Check the solvent: Ensure you are using a recommended solvent of high purity.
-
Gentle warming: Gently warm the solution (e.g., to 37°C) and vortex or sonicate to aid dissolution. Avoid excessive heat, which could degrade the compound.
-
Fresh solvent: Use fresh, anhydrous solvent, as absorbed moisture can affect solubility.
-
Review the CoA: Double-check the supplier's solubility data.
Q4: I am not observing the expected biological activity in my experiments. What are the potential causes?
A4: A lack of expected activity can stem from several factors. Refer to the troubleshooting table below for a systematic approach to identifying the issue. Common causes include:
-
Incorrect dosage: The concentration of this compound may be too low to elicit a response. Perform a dose-response experiment to determine the optimal concentration for your cell line and assay.
-
Compound degradation: Improper storage or handling can lead to degradation. Ensure the compound is stored as recommended (typically at -20°C or -80°C) and protected from light and moisture.
-
Cell line sensitivity: The cell line you are using may not be sensitive to BRCA1 inhibition. Use a positive control cell line known to be responsive to this compound if possible.
-
Assay-specific issues: The experimental endpoint you are measuring may not be the most sensitive indicator of this compound activity.
Troubleshooting Guide
This table provides a structured approach to troubleshooting common issues encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Inconsistent results between batches from the same or different suppliers | Variability in compound purity or identity. | 1. Request and compare the Certificates of Analysis for each batch. 2. Perform in-house quality control checks (see Experimental Protocols section). |
| Differences in compound formulation or salt form. | 1. Inquire with the suppliers about the specific formulation. 2. If possible, purchase the same salt form for all experiments. | |
| Higher than expected cell death (off-target toxicity) | Compound concentration is too high. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration. 2. Use the lowest effective concentration possible. |
| Presence of toxic impurities. | 1. Assess purity via HPLC. 2. Consider purchasing from a different supplier with a higher purity guarantee. | |
| No observable effect on the target pathway | Ineffective inhibition of BRCA1. | 1. Verify target engagement using a Western blot to assess downstream markers of BRCA1 activity (e.g., RAD51 focus formation). 2. Confirm the identity and purity of your this compound stock. |
| Cell line is not dependent on the BRCA1 pathway for the measured endpoint. | 1. Use a cell line with a known dependency on the homologous recombination pathway. 2. Consider alternative assays to measure the effect of BRCA1 inhibition. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound based on available data.
| Parameter | Value | Reference |
| IC50 | 0.53 µM | [1] |
| Ki | 0.71 µM | [1] |
| Recommended Purity | ≥98% | General recommendation |
| Storage Temperature | -20°C or -80°C | General recommendation |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (37°C) or sonication can be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Western Blot Analysis for Downstream Target Modulation
This protocol is designed to assess the functional activity of this compound by measuring the levels of downstream proteins in the DNA damage response pathway.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for the desired duration.
-
In some experimental arms, co-treat with a DNA damaging agent (e.g., a PARP inhibitor) to assess sensitization.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and add Laemmli buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a downstream target of BRCA1 (e.g., RAD51, p-CHK1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL substrate.
-
Image the blot and quantify the band intensities. Normalize to a loading control (e.g., GAPDH, β-actin).
-
Visualizations
Caption: Simplified BRCA1 signaling pathway in response to DNA double-strand breaks.
Caption: Recommended quality control workflow for this compound from different suppliers.
References
Validation & Comparative
A Comparative Analysis of Brca1-IN-1 and Other BRCA1-Targeted Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, particularly for tumors harboring deficiencies in the DNA damage response (DDR), inhibitors of the Breast Cancer susceptibility gene 1 (BRCA1) pathway are of paramount importance. This guide provides a comparative overview of Brca1-IN-1, a direct inhibitor of the BRCA1 protein, and other widely studied inhibitors that functionally target the BRCA1 pathway, primarily through the inhibition of Poly(ADP-ribose) polymerase (PARP).
Mechanism of Action: A Tale of Two Strategies
The inhibitors discussed herein employ distinct strategies to exploit vulnerabilities in cancer cells with compromised BRCA1 function.
This compound: Direct Inhibition of BRCA1
This compound is a novel, cell-permeable small molecule that directly targets the BRCT domains of the BRCA1 protein.[1] These domains are crucial for BRCA1's role in mediating protein-protein interactions essential for DNA repair, cell cycle regulation, and transcriptional control.[1] By binding to the BRCT domains, this compound effectively inhibits BRCA1's functions, mimicking a BRCA1-deficient state.[1] This direct inhibition of BRCA1's activity makes it a valuable tool for studying BRCA1/PARP-related pathways and holds therapeutic potential, especially in combination with other agents.[1]
PARP Inhibitors: Synthetic Lethality in BRCA-Deficient Cells
In contrast, inhibitors such as Olaparib, Talazoparib, Niraparib, Rucaparib, and Veliparib do not directly inhibit BRCA1. Instead, they are potent inhibitors of PARP enzymes, primarily PARP1 and PARP2. These enzymes are critical for the repair of single-strand DNA breaks (SSBs). In cells with functional BRCA1, the inhibition of PARP-mediated SSB repair is not lethal, as the highly efficient homologous recombination (HR) pathway, in which BRCA1 is a key player, can repair the resulting double-strand breaks (DSBs) that arise during DNA replication.
However, in cancer cells with a mutated or deficient BRCA1 gene, the HR pathway is compromised. The inhibition of PARP in these cells leads to an accumulation of unrepaired SSBs, which are converted into DSBs during replication. Without a functional HR pathway to repair these DSBs, the cancer cells undergo catastrophic genomic instability and cell death. This concept, where the simultaneous loss of two parallel pathways is lethal while the loss of either one alone is not, is known as synthetic lethality.
Comparative Inhibitory Activity
The following table summarizes the inhibitory activities of this compound and several prominent PARP inhibitors against their respective primary targets.
| Inhibitor | Target(s) | IC50 / Ki |
| This compound | BRCA1 (BRCT domain) | IC50: 0.53 µM, Ki: 0.71 µM[1] |
| Olaparib | PARP1, PARP2 | IC50: 5 nM (PARP1), 1 nM (PARP2) |
| Talazoparib | PARP1, PARP2 | IC50: 0.57 nM (PARP1) |
| Niraparib | PARP1, PARP2 | IC50: 3.8 nM (PARP1), 2.1 nM (PARP2) |
| Rucaparib | PARP1, PARP2, PARP3 | Ki: 1.4 nM (PARP1) |
| Veliparib | PARP1, PARP2 | Ki: 5.2 nM (PARP1), 2.9 nM (PARP2) |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of findings. Below are representative protocols for assays used to evaluate the efficacy of BRCA1 and PARP inhibitors.
Homologous Recombination (HR) Assay (DR-GFP Reporter Assay)
This assay quantitatively measures the efficiency of HR-mediated DNA double-strand break repair.
1. Cell Line and Reagents:
-
U2OS-DR-GFP or similar reporter cell line containing an integrated DR-GFP reporter cassette.
-
I-SceI expression vector (e.g., pCBASce).
-
This compound and/or PARP inhibitor of interest.
-
Lipofectamine 3000 or other suitable transfection reagent.
-
Flow cytometer.
2. Procedure:
-
Seed U2OS-DR-GFP cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
The following day, treat the cells with the desired concentrations of this compound, PARP inhibitor, or vehicle control for 24 hours.
-
Co-transfect the cells with the I-SceI expression vector and a control plasmid (e.g., mCherry) using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate the cells for 48-72 hours post-transfection to allow for DSB induction and repair.
-
Harvest the cells by trypsinization and resuspend in PBS containing 2% FBS.
-
Analyze the cells by flow cytometry. Gate on the transfected population (mCherry-positive) and quantify the percentage of GFP-positive cells, which represents the frequency of successful HR events.
RAD51 Foci Formation Assay
This immunofluorescence-based assay visualizes the recruitment of RAD51 to sites of DNA damage, a key step in homologous recombination.
1. Materials:
-
BRCA-proficient and/or -deficient cell lines.
-
This compound and/or PARP inhibitor.
-
DNA damaging agent (e.g., ionizing radiation, mitomycin C).
-
Primary antibody against RAD51.
-
Fluorescently labeled secondary antibody.
-
DAPI for nuclear counterstaining.
-
Fluorescence microscope.
2. Procedure:
-
Seed cells on glass coverslips in a 24-well plate.
-
Treat cells with the inhibitor(s) for the desired duration.
-
Induce DNA damage (e.g., irradiate with 10 Gy of ionizing radiation) and allow cells to recover for 4-6 hours.
-
Fix the cells with 4% paraformaldehyde, permeabilize with 0.5% Triton X-100 in PBS.
-
Block with 5% BSA in PBS.
-
Incubate with the primary anti-RAD51 antibody overnight at 4°C.
-
Wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Mount the coverslips on slides with mounting medium containing DAPI.
-
Visualize and capture images using a fluorescence microscope.
-
Quantify the number of RAD51 foci per nucleus. A cell is typically considered positive if it contains >5 distinct foci.
Comparative Performance and Supporting Data
While direct comparative studies between this compound and PARP inhibitors are limited, their distinct mechanisms of action allow for an inferential comparison of their expected performance.
-
In BRCA-proficient cells: this compound is expected to induce a "BRCA-like" phenotype by directly inhibiting BRCA1 function. This would lead to a reduction in HR efficiency. In contrast, PARP inhibitors would have a less pronounced cytotoxic effect in these cells due to the presence of a functional HR pathway.
-
In BRCA-deficient cells: PARP inhibitors exhibit potent and selective cytotoxicity due to synthetic lethality. The effect of this compound in these cells would be to further potentiate the existing DNA repair defect, potentially leading to enhanced cell killing, especially in combination with DNA damaging agents or PARP inhibitors.
-
Synergistic Potential: A key finding is that this compound shows a synergistic inhibitory effect when used in combination with the PARP inhibitor Olaparib.[1] This suggests that the direct inhibition of BRCA1's remaining functions in a BRCA-deficient background, or the creation of a more profound BRCA-like state in proficient cells, can significantly enhance the efficacy of PARP inhibitors.
Conclusion
This compound and PARP inhibitors represent two distinct but complementary approaches to targeting the BRCA1 pathway in cancer. This compound offers a tool for the direct modulation of BRCA1 activity, providing a means to induce a BRCA-deficient phenotype and potentially sensitize tumors to other therapies. PARP inhibitors, on the other hand, have demonstrated significant clinical success by exploiting the principle of synthetic lethality in tumors with pre-existing BRCA mutations. The potential for synergistic combinations of these two classes of inhibitors represents an exciting avenue for future therapeutic development, aiming to broaden the patient population that can benefit from targeting the BRCA1-mediated DNA damage response pathway. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and therapeutic windows of these different inhibitory strategies.
References
Validating Brca1-IN-1 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental methods to validate the cellular target engagement of Brca1-IN-1, a small molecule inhibitor of the Breast Cancer 1 (BRCA1) protein. We will explore established techniques, compare this compound with an alternative inhibitor, Bractoppin, and provide detailed experimental protocols and data presentation to aid in the design and interpretation of target validation studies.
Introduction to this compound and Target Engagement
This compound is a cell-permeable small molecule designed to inhibit the function of BRCA1 by targeting its C-terminal (BRCT) domain. This domain is crucial for BRCA1's role in DNA damage repair, cell cycle checkpoint control, and tumor suppression. Specifically, the BRCT domain facilitates protein-protein interactions, notably with phosphorylated partners like BACH1 and CtIP, which are essential for the homologous recombination (HR) pathway of DNA repair.
Validation of target engagement is a critical step in drug development, confirming that a compound interacts with its intended molecular target within the complex cellular environment. This guide focuses on methodologies to demonstrate that this compound directly binds to BRCA1 in cells and elicits a functional consequence.
Comparative Analysis of BRCA1 BRCT Domain Inhibitors
To provide context for the validation of this compound, we compare it with Bractoppin, another well-characterized small molecule inhibitor of the BRCA1 BRCT domain.
| Feature | This compound | Bractoppin |
| Mechanism of Action | Inhibits the protein-protein interactions of the BRCA1 BRCT domain.[1] | Inhibits phosphopeptide recognition by the BRCA1 tandem BRCT domain.[2][3] |
| Reported Potency | IC50: 0.53 µM, Ki: 0.71 µM (biochemical assays) | Nanomolar potency in displacing BACH1 phosphopeptide (in vitro).[2] |
| Cellular Target Engagement Evidence | Functionally mimics genetic knockdown of BRCA1.[1] | Demonstrated by Förster Resonance Energy Transfer (FRET) biosensor in cells; diminishes BRCA1 recruitment to DNA damage sites.[2][3] |
| Downstream Effects | Sensitizes tumor cells to ionizing radiation and shows synergistic inhibitory effect with PARP inhibitors.[1] | Suppresses damage-induced G2 arrest and assembly of the recombinase, RAD51.[2][3] |
Experimental Methodologies for Target Validation
The following sections detail key experimental protocols for validating the cellular target engagement of this compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess direct target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Experimental Protocol: CETSA for this compound
-
Cell Culture and Treatment:
-
Culture human breast cancer cells (e.g., MCF-7 or U2OS) to 80-90% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Heat Treatment:
-
Harvest cells and resuspend in PBS supplemented with protease inhibitors.
-
Aliquot cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes. A non-heated control is essential.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Probe the membrane with a validated primary antibody against BRCA1.
-
Use an appropriate secondary antibody and detect the signal using a chemiluminescence-based method.
-
Quantify the band intensities to determine the amount of soluble BRCA1 at each temperature.
-
Expected Results: Treatment with this compound is expected to increase the thermal stability of BRCA1, resulting in a higher amount of soluble BRCA1 at elevated temperatures compared to the vehicle-treated control. This shift in the melting curve provides direct evidence of target engagement.
Western Blotting for Downstream Effects
Validating target engagement can also be achieved by observing the functional consequences of inhibitor binding. This compound is expected to disrupt the BRCA1-mediated DNA damage response. This can be assessed by monitoring the levels of downstream signaling proteins.
Experimental Protocol: Western Blot for DNA Damage Response Markers
-
Cell Culture, Treatment, and Damage Induction:
-
Culture cells (e.g., MCF-7) as described above.
-
Pre-treat cells with this compound (e.g., 10 µM) or vehicle control for 1-2 hours.
-
Induce DNA damage by treating cells with a DNA-damaging agent (e.g., 10 µM Etoposide or 10 Gy ionizing radiation).
-
Incubate for a specified time (e.g., 1-6 hours) to allow for the DNA damage response.
-
-
Protein Extraction and Western Blotting:
-
Lyse the cells and quantify protein concentration as described for CETSA.
-
Perform SDS-PAGE and western blotting.
-
Probe membranes with primary antibodies against key DNA damage response proteins, such as phosphorylated H2AX (γH2AX), a marker of DNA double-strand breaks, and RAD51, a key protein in homologous recombination. Also, probe for total BRCA1 and a loading control (e.g., GAPDH or β-actin).
-
Expected Results: In the presence of a DNA damaging agent, cells treated with this compound are expected to show a blunted DNA damage response. For example, there might be a reduction in the formation of RAD51 foci (which can be visualized by immunofluorescence) or altered levels of other downstream signaling proteins, indicating that this compound is inhibiting BRCA1's function.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental design and the biological context, the following diagrams are provided.
Caption: Cellular Thermal Shift Assay (CETSA) workflow for this compound.
Caption: BRCA1 signaling and the inhibitory action of this compound.
Conclusion
Validating the cellular target engagement of this compound is achievable through a combination of biophysical and functional cell-based assays. The Cellular Thermal Shift Assay provides direct evidence of binding, while Western Blot analysis of downstream signaling pathways confirms the functional consequences of this engagement. By comparing the cellular effects of this compound with those of other known BRCA1 BRCT domain inhibitors like Bractoppin, researchers can gain a more comprehensive understanding of its mechanism of action and therapeutic potential. The detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource for designing and executing robust target validation studies.
References
- 1. Discovery of cell-permeable inhibitors that target the BRCT domain of BRCA1 protein by using a small-molecule microarray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Phosphopeptide Recognition by the Human BRCA1 Tandem BRCT Domain to Interrupt BRCA1-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Phosphopeptide Recognition by the Human BRCA1 Tandem BRCT Domain to Interrupt BRCA1-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of PARP Inhibitor IC50 Values in BRCA1-Deficient Cancers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the half-maximal inhibitory concentration (IC50) values for several prominent Poly (ADP-ribose) polymerase (PARP) inhibitors in cancer cell lines with BRCA1 mutations. The data presented is collated from various independent studies to offer a comprehensive resource for researchers investigating the efficacy of these targeted therapies. Detailed experimental methodologies are provided to support the independent verification of these findings.
Comparison of PARP Inhibitor IC50 Values
The following table summarizes the IC50 values of common PARP inhibitors in various cancer cell lines. A lower IC50 value indicates a higher potency of the inhibitor. It is important to note that IC50 values can vary between different cell lines and experimental conditions.
| Inhibitor | Cell Line | BRCA1 Status | IC50 (µM) | Reference |
| Olaparib | MDA-MB-436 | Mutant | 4.7 | [1] |
| HCC1937 | Mutant | 96 | [1] | |
| UWB1.289 | Mutant | 0.72 | [2] | |
| BT549 | Methylated Promoter | 1.0 | [3] | |
| SKBR3 | Methylated Promoter | 3.9 | [3] | |
| Talazoparib | MDA-MB-436 | Mutant | 0.13 | [1] |
| HCC1937 | Mutant | 10 | [1] | |
| MDA-MB-231 | Wild-Type | 0.48 | [1] | |
| BT549 | Methylated Promoter | 0.3 | [1] | |
| Niraparib | MDA-MB-436 | Mutant | 3.2 | [1] |
| HCC1937 | Mutant | 11 | [1] | |
| PEO1 | Mutant | 7.487 | [4] | |
| UWB1.289 | Mutant | 21.34 | [4] | |
| UWB1.289+BRCA1 | Wild-Type | 58.98 | [4] | |
| Rucaparib | MDA-MB-436 | Mutant | 2.3 | [1] |
| HCC1937 | Mutant | 13 | [1] | |
| Veliparib | MDA-MB-436 | Mutant | More sensitive than MCF7 and MDA-MB-231 | |
| HCC1937 | Mutant | Less sensitive than MDA-MB-436 |
Experimental Protocols
The determination of IC50 values is crucial for assessing the potency of a drug. The following are detailed methodologies for common assays used in the cited studies.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MDA-MB-436, HCC1937)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
PARP inhibitor stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of the PARP inhibitor in complete medium. Remove the old medium from the wells and add 100 µL of the diluted drug solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.[3]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
IC50 Calculation: The absorbance values are plotted against the drug concentration, and the IC50 value is calculated using a non-linear regression curve fit.
Clonogenic Assay
The clonogenic assay assesses the ability of a single cell to grow into a colony, which is a measure of cell reproductive integrity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
PARP inhibitor stock solution
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) into 6-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with various concentrations of the PARP inhibitor for 24 hours.
-
Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Colony Formation: Incubate the plates for 10-14 days to allow for colony formation.
-
Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with crystal violet solution for 20-30 minutes.
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
IC50 Calculation: The surviving fraction is calculated for each treatment concentration relative to the untreated control. The IC50 is determined from the dose-response curve.
Visualizations
The following diagrams illustrate the experimental workflow for determining IC50 values and the underlying biological pathway of PARP inhibition in BRCA1-deficient cells.
Caption: Experimental workflow for determining IC50 values using a cell viability assay.
Caption: Synthetic lethality via PARP inhibition in BRCA1-deficient cancer cells.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Using MDA-MB Models to Assess Novel PARP Inhibitors [cytion.com]
- 3. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Olaparib Combined with an ATR or Chk1 Inhibitor as a Treatment Strategy for Acquired Olaparib-Resistant BRCA1 Mutant Ovarian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Lethality: A Comparative Guide to Brca1-IN-1 in Combination with DNA Repair Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Brca1-IN-1's synergistic potential with other DNA repair inhibitors. We delve into the mechanisms of action, present available experimental data, and offer detailed protocols for key assays to facilitate further research in this promising area of oncology.
This compound is a novel, cell-permeable small molecule that inhibits the function of the Breast Cancer 1 (BRCA1) protein by targeting its BRCT domain.[1][2] This inhibition disrupts BRCA1's critical role in the homologous recombination (HR) pathway, a major DNA double-strand break (DSB) repair mechanism. By compromising the HR pathway, this compound can induce a state of "BRCAness" in cancer cells, making them exquisitely sensitive to agents that cause DNA damage or inhibit alternative DNA repair pathways. This principle, known as synthetic lethality, forms the basis of the synergistic interactions explored in this guide.
Synergistic Combinations of this compound
Preclinical studies have demonstrated the synergistic anti-cancer effects of this compound when combined with inhibitors of other key DNA repair pathways. This approach has shown promise in enhancing the therapeutic efficacy of existing cancer treatments.
Brca1-IN--1 and PARP Inhibitors
The combination of this compound with Poly (ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib, represents a classic example of synthetic lethality.[1][2] While BRCA1 is essential for the high-fidelity repair of DNA double-strand breaks via homologous recombination, PARP is crucial for the repair of single-strand breaks. When both pathways are inhibited, the accumulation of unrepaired DNA damage leads to catastrophic genomic instability and cell death.
This compound and Topoisomerase II Inhibitors
Synergy has also been observed between this compound and topoisomerase II inhibitors like Etoposide.[1][2] Topoisomerase II inhibitors function by trapping the topoisomerase II-DNA cleavage complex, leading to the formation of DNA double-strand breaks. In cells where BRCA1 function is compromised by this compound, the ability to repair these drug-induced DSBs is significantly impaired, resulting in enhanced cytotoxicity.
Comparative Data Summary
While the primary research on this compound confirms its synergistic potential, detailed quantitative data, such as Combination Index (CI) values from these studies, are not extensively published. The following tables summarize the available data on the individual activity of this compound and outline the conceptual basis for its synergistic interactions.
Table 1: Single Agent Activity of this compound
| Compound | Target | IC50 | Ki |
| This compound | BRCA1 (BRCT domain) | 0.53 µM | 0.71 µM |
Data sourced from Medchemexpress.[2]
Table 2: Overview of this compound Synergistic Combinations
| Combination Partner | Target | Rationale for Synergy | Expected Outcome |
| Olaparib | PARP1/2 | Synthetic Lethality: Inhibition of both single-strand break repair (PARP) and double-strand break repair (BRCA1) | Increased DNA damage accumulation, leading to enhanced cancer cell death. |
| Etoposide | Topoisomerase II | Impaired DNA Repair: this compound prevents the repair of DSBs induced by Etoposide. | Potentiation of Etoposide's cytotoxic effects. |
| ATR Inhibitors (Hypothesized) | ATR | Compounding Replication Stress: ATR is a key regulator of the response to replication stress. Combining its inhibition with BRCA1 inhibition could lead to catastrophic replication fork collapse. | Potentially strong synergistic cell killing, especially in cancers with high replicative stress. |
| ATM Inhibitors (Hypothesized) | ATM | Dual Blockade of DSB Repair Signaling: ATM is a primary sensor and signaler of DSBs. Inhibiting both ATM and a key downstream effector, BRCA1, could completely abrogate the DSB response. | Enhanced sensitivity to DNA damaging agents. |
Visualizing the Pathways: Mechanism of Action and Synergy
The following diagrams, generated using Graphviz, illustrate the DNA damage response pathways and the points of intervention for this compound and its synergistic partners.
Experimental Protocols
The following are detailed, representative protocols for key assays used to evaluate the synergy between this compound and other DNA repair inhibitors.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxicity of this compound alone and in combination with another inhibitor.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
96-well plates
-
This compound
-
Partner DNA repair inhibitor (e.g., Olaparib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound and the partner inhibitor in complete growth medium.
-
Treat the cells with single agents or combinations at various concentrations. Include a vehicle-only control (e.g., DMSO).
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control. IC50 values can be determined by plotting cell viability against drug concentration. Synergy can be calculated using software such as CompuSyn to determine the Combination Index (CI), where CI < 1 indicates synergy.
Clonogenic Survival Assay
This assay assesses the long-term effects of drug treatment on the ability of single cells to form colonies.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
6-well plates
-
This compound
-
Partner DNA repair inhibitor
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound, the partner inhibitor, or the combination.
-
Incubate the plates for 10-14 days, or until colonies are visible in the control wells.
-
Wash the colonies with PBS and fix them with methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
Immunofluorescence for γH2AX (Marker of DNA Double-Strand Breaks)
This protocol allows for the visualization and quantification of DNA double-strand breaks.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
This compound and partner inhibitor
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with the inhibitors for the desired time (e.g., 24 hours).
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking solution) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
Visualize and quantify the number of γH2AX foci per nucleus using a fluorescence microscope and image analysis software. An increase in the number and intensity of foci indicates an increase in DNA double-strand breaks.
Conclusion
This compound presents a compelling strategy for potentiating the efficacy of DNA repair inhibitors through the principle of synthetic lethality. Its demonstrated synergy with PARP inhibitors and topoisomerase II inhibitors highlights its potential in cancer therapy. While further quantitative studies are needed to fully elucidate the extent of its synergistic interactions with a broader range of DNA repair inhibitors, the conceptual framework and the experimental protocols provided in this guide offer a solid foundation for advancing research in this critical area of drug development. The continued exploration of this compound in combination therapies holds the promise of developing more effective and targeted treatments for a variety of cancers.
References
A Head-to-Head Comparison: Brca1-IN-1 and PARP Inhibitors in Cancer Therapy
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, the DNA damage response (DDR) pathway presents a rich source of molecular targets. Two key players in this pathway, BRCA1 (Breast Cancer Gene 1) and PARP (Poly [ADP-ribose] polymerase), have become central to the development of novel anticancer agents. This guide provides a detailed head-to-head comparison of a novel BRCA1 inhibitor, Brca1-IN-1, and the established class of PARP inhibitors, focusing on their mechanisms of action, preclinical efficacy, and the powerful concept of synthetic lethality that links them. While direct monotherapy comparison data is limited, this guide synthesizes available preclinical evidence to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction: Targeting the DNA Damage Response
Normal cells have a robust network of pathways to repair DNA damage, ensuring genomic stability. Cancer cells, however, often harbor defects in these pathways, making them vulnerable to agents that target the remaining functional repair mechanisms. This concept, known as synthetic lethality, forms the basis for the therapeutic strategies discussed herein.
-
BRCA1: A critical tumor suppressor gene, BRCA1 plays a pivotal role in the homologous recombination (HR) pathway, a high-fidelity mechanism for repairing DNA double-strand breaks (DSBs). Mutations in the BRCA1 gene are strongly associated with an increased risk of developing breast, ovarian, and other cancers.
-
PARP: A family of enzymes crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. PARP inhibitors block this function, leading to the accumulation of SSBs.
This guide will explore the preclinical data surrounding the novel BRCA1 inhibitor, this compound, and compare its profile with that of well-established PARP inhibitors.
Mechanism of Action
This compound: A Novel Inhibitor of BRCA1 Function
This compound is a novel, small-molecule inhibitor that directly targets the BRCA1 protein. Specifically, it binds to the tandem BRCT (BRCA1 C-terminal) domains of BRCA1, which are crucial for its protein-protein interactions and function in DNA repair. By inhibiting BRCA1, this compound functionally mimics a BRCA1-deficient state, thereby impairing the cell's ability to perform homologous recombination.
PARP Inhibitors: Catalytic Inhibition and PARP Trapping
PARP inhibitors exert their effects through a dual mechanism:
-
Catalytic Inhibition: They competitively bind to the NAD+ binding site of PARP enzymes, preventing the synthesis of poly(ADP-ribose) chains. This inhibits the recruitment of other DNA repair proteins to the site of single-strand breaks.
-
PARP Trapping: This is considered the more potent mechanism of cytotoxicity. PARP inhibitors trap PARP1 and PARP2 enzymes on the DNA at the site of damage. These trapped PARP-DNA complexes are highly cytotoxic as they interfere with DNA replication and transcription, leading to the formation of double-strand breaks.
The potency of different PARP inhibitors is often correlated with their ability to trap PARP on DNA.
The Power of Synthetic Lethality: Combining BRCA1 and PARP Inhibition
The most profound therapeutic potential lies in the synergistic effect of inhibiting both BRCA1 and PARP. In a normal cell, if one of these pathways is inhibited, the other can compensate to repair DNA damage. However, in a cancer cell with a pre-existing BRCA1 deficiency (due to mutation or inhibition by a drug like this compound), the additional inhibition of PARP leads to a catastrophic accumulation of DNA damage and cell death. This is the principle of synthetic lethality.
This compound has been shown to have a synergistic inhibitory effect when used in combination with the PARP inhibitor Olaparib. This suggests that inducing a "BRCAness" phenotype in BRCA-proficient tumors with a BRCA1 inhibitor could sensitize them to PARP inhibitor therapy.
Quantitative Data Presentation
Direct comparative data for this compound and PARP inhibitors as monotherapies in the same experimental settings are not extensively available in the public domain. The following tables summarize the available half-maximal inhibitory concentration (IC50) values to provide a general comparison of their potency. It is important to note that these values are highly dependent on the cell line and the assay conditions used.
Table 1: IC50 of this compound
| Compound | Target | IC50 (µM) | Assay Type |
| This compound | BRCA1 | 0.53 | Biochemical Assay |
Table 2: IC50 of Selected PARP Inhibitors in Breast Cancer Cell Lines
| PARP Inhibitor | Cell Line | BRCA1/2 Status | IC50 (µM) |
| Olaparib | MDA-MB-436 | BRCA1 mutant | 4.7 |
| HCC1937 | BRCA1 mutant | 96 | |
| MDA-MB-231 | BRCA wild-type | 14 | |
| MCF-7 | BRCA wild-type | 10 | |
| Talazoparib | MDA-MB-436 | BRCA1 mutant | 0.00057 |
| HCC1937 | BRCA1 mutant | 0.00185 | |
| MDA-MB-231 | BRCA wild-type | Not specified | |
| BT-20 | BRCA wild-type | 0.011 | |
| Niraparib | MDA-MB-436 | BRCA1 mutant | 0.018 |
| CAPAN-1 | BRCA2 mutant | 0.09 | |
| MIA-PaCa-2 | BRCA wild-type | 26 | |
| PANC-1 | BRCA wild-type | 50 | |
| Rucaparib | UWB1.289 | BRCA1 mutant | Not specified |
| PANC-1 | BRCA wild-type | Not specified | |
| MDA-MB-468 | BRCA wild-type | <10 |
Data compiled from multiple sources and should be interpreted with caution due to variations in experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or PARP inhibitor) for 72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival.
-
Cell Treatment: Treat cells in a flask with the test compound for 24 hours.
-
Cell Seeding: Trypsinize the cells, count them, and seed a known number of cells (e.g., 500-2000 cells) into 6-well plates.
-
Colony Formation: Incubate the plates for 10-14 days to allow for colony formation.
-
Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies (containing >50 cells) in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.
Visualizing the Pathways and Concepts
DNA Damage Response Pathway
Figure 1: Simplified overview of Single-Strand and Double-Strand DNA break repair pathways.
Mechanism of PARP Inhibitors
Figure 2: Action of PARP inhibitors in a normal, BRCA-proficient cell.
Synthetic Lethality with this compound and PARP Inhibitors
Figure 3: Synthetic lethality induced by the combination of this compound and a PARP inhibitor.
Conclusion
While this compound is a promising novel agent for targeting the DNA damage response, the current body of scientific literature does not support a direct head-to-head comparison of its monotherapy efficacy against that of PARP inhibitors. The primary therapeutic strategy and the focus of preclinical studies involving this compound revolve around its synergistic potential with PARP inhibitors to induce synthetic lethality in BRCA-proficient cancers.
PARP inhibitors, on the other hand, are a well-established class of drugs with proven clinical efficacy, particularly in cancers with pre-existing BRCA1/2 mutations. The preclinical data clearly demonstrates their potent cytotoxic effects in this context.
For researchers and drug development professionals, the key takeaway is the exciting potential of combination therapies. The ability of this compound to induce a "BRCAness" phenotype opens up the possibility of expanding the utility of PARP inhibitors to a broader range of cancers that are not currently sensitive to these agents. Future research should focus on direct comparative studies of these agents as monotherapies in various cancer models and further explore the efficacy and safety of their combination in preclinical and clinical settings.
A Comparative Guide to the Effects of Brca1-IN-1 in Cancer Cell Lines
This guide provides a comprehensive comparison of the effects of Brca1-IN-1, a novel inhibitor of the BRCA1 protein, across various cancer cell lines. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the DNA damage response pathway. The guide details the inhibitor's mechanism of action, presents its performance data alongside alternative therapies, and outlines key experimental protocols.
Introduction to this compound
The Breast Cancer Type 1 susceptibility protein (BRCA1) is a critical tumor suppressor involved in maintaining genomic stability, primarily through its role in the repair of DNA double-strand breaks (DSBs) via homologous recombination (HR). Germline mutations in the BRCA1 gene significantly increase the lifetime risk of developing breast, ovarian, prostate, and pancreatic cancers.
This compound is a novel, cell-permeable small molecule inhibitor designed to specifically target the BRCT (BRCA1 C-terminal) domain of the BRCA1 protein. This domain is crucial for BRCA1's function in recognizing and signaling DNA damage. By inhibiting BRCA1, this compound functionally mimics a BRCA1-deficient state, creating a "BRCAness" phenotype. This action forms the basis of a therapeutic strategy known as synthetic lethality, where the induced deficiency in HR repair renders cancer cells highly vulnerable to agents that cause other forms of DNA damage.
Mechanism of Action
This compound exerts its effects by binding to the tandem BRCT domains of BRCA1, which are essential for its role in the DNA damage response (DDR). This inhibition disrupts the HR repair pathway, one of the cell's primary mechanisms for error-free repair of DNA double-strand breaks.
The key consequences of this compound activity include:
-
Inhibition of Homologous Recombination: By blocking BRCA1 function, the inhibitor effectively halts the HR repair pathway. This can be experimentally verified by observing a reduction in the formation of RAD51 foci, a key step in HR.
-
Induction of Synthetic Lethality: In cancer cells, particularly those with existing DNA repair defects or those treated with other DNA-damaging agents, the loss of HR function is catastrophic. This compound shows a synergistic inhibitory effect when used with PARP inhibitors (like Olaparib) or topoisomerase inhibitors (like Etoposide).
-
Sensitization to DNA Damaging Agents: The inhibitor sensitizes tumor cells to apoptosis induced by ionizing radiation.
Figure 1. Signaling pathway showing this compound inhibition of the DNA damage response.
Performance Data: this compound
Quantitative data for this compound demonstrates its potency as a direct inhibitor of BRCA1. The primary study identified its inhibitory concentrations, though the specific cell line for the IC50 was not detailed in the available abstracts.
| Parameter | Value | Description |
| IC50 | 0.53 µM | The half-maximal inhibitory concentration required to block BRCA1 activity. |
| Ki | 0.71 µM | The inhibition constant, indicating the binding affinity of the inhibitor to the BRCA1 protein. |
Data derived from in vitro biochemical assays.
Comparison with Alternative Strategies: PARP Inhibitors
The most established clinical strategy for exploiting BRCA deficiency is the use of Poly (ADP-ribose) polymerase (PARP) inhibitors. These drugs target a separate DNA repair pathway (single-strand break repair), and their inhibition in an HR-deficient background (as seen in BRCA1-mutant cells) leads to synthetic lethality. The table below compares the efficacy (IC50 values) of various PARP inhibitors across breast cancer cell lines with different BRCA1 statuses. This provides a benchmark against which the potential of direct BRCA1 inhibition can be evaluated.
| Cell Line | BRCA1 Status | PARP Inhibitor | IC50 (µM) |
| MDA-MB-436 | Mutant (p53 null) | Olaparib | ~18 |
| Talazoparib | ~0.002 | ||
| Niraparib | ~0.04 | ||
| Rucaparib | ~0.3 | ||
| HCC1937 | Mutant | Olaparib | ~96 |
| Talazoparib | ~10 | ||
| Niraparib | ~11 | ||
| Rucaparib | ~13 | ||
| MDA-MB-231 | Wild-Type | Olaparib | ~20 |
| Talazoparib | ~0.48 | ||
| Niraparib | ~10 | ||
| MCF7 | Wild-Type | Olaparib | >10 |
| Veliparib | >10 | ||
| BR58 (Ovarian) | Mutant (LOH) | Talazoparib | ~0.2 |
Note: IC50 values can vary based on the specific assay conditions (e.g., clonogenic vs. MTT) and duration of treatment. LOH = Loss of Heterozygosity.
This data highlights that BRCA1-mutant cell lines (MDA-MB-436, HCC1937) are generally sensitive to PARP inhibitors, although sensitivity varies significantly between different inhibitors and cell lines. This compound offers a different mechanism—directly inducing a BRCA-deficient state—which could be advantageous for sensitizing BRCA-proficient tumors to PARP inhibitors or overcoming resistance.
Experimental Protocols
The following are generalized protocols for key assays used to evaluate the efficacy of inhibitors like this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
